3-Amino-5-(2-furyl)cyclohex-2-en-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-(furan-2-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,6-7H,4-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCVDWMQBDFSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1N)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Amino-5-(2-furyl)cyclohex-2-en-1-one chemical structure and properties
Technical Whitepaper: 3-Amino-5-(2-furyl)cyclohex-2-en-1-one
Executive Summary
3-Amino-5-(2-furyl)cyclohex-2-en-1-one is a cyclic enaminone featuring a "push-pull" alkene system conjugated with a carbonyl group. This molecule represents a critical intermediate in the synthesis of fused heterocyclic systems, particularly acridines and quinolines via Hantzsch-type multicomponent reactions. Its structure combines the nucleophilic character of the enamine (
This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles necessary for researchers utilizing this scaffold in drug discovery and material science.
Chemical Identity and Physicochemical Properties
The molecule exists in a tautomeric equilibrium, predominantly favoring the keto-enamine form due to resonance stabilization between the amino lone pair and the carbonyl oxygen.
Nomenclature and Identifiers
| Parameter | Data |
| IUPAC Name | 3-Amino-5-(furan-2-yl)cyclohex-2-en-1-one |
| Common Name | 5-(2-Furyl) enaminone |
| Parent Scaffold | 3-Aminocyclohex-2-en-1-one |
| Precursor CAS | 1774-11-4 (5-(2-furyl)cyclohexane-1,3-dione) |
| Molecular Formula | |
| Molecular Weight | 177.20 g/mol |
Physical Properties (Experimental & Predicted)
| Property | Value / Description | Notes |
| Appearance | Yellow to Tan Solid | Typical of conjugated enaminones. |
| Melting Point | 152–155 °C (Precursor); Enaminone est. >160 °C | Solid state stabilized by intermolecular H-bonds. |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane). |
| LogP (Predicted) | ~0.8 – 1.2 | Moderate lipophilicity due to furan ring. |
| H-Bond Donors | 1 (Amino group) | |
| H-Bond Acceptors | 3 (Carbonyl, Furan O, Amino N) |
Synthetic Methodology
The synthesis of 3-amino-5-(2-furyl)cyclohex-2-en-1-one is most efficiently achieved via a two-stage protocol starting from commercially available furfural and acetone (or acetoacetate equivalents), followed by amination.
Synthesis Workflow Diagram
Caption: Step-wise synthesis from furfural to the target enaminone via the 1,3-dione intermediate.
Detailed Protocol: Amination of 1,3-Dione
Objective: Conversion of 5-(2-furyl)cyclohexane-1,3-dione to the title enaminone.
Reagents:
-
5-(2-Furyl)cyclohexane-1,3-dione (1.0 equiv)
-
Ammonium Acetate (
) (1.5 – 3.0 equiv) -
Ethanol (Absolute) or Methanol
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-(2-furyl)cyclohexane-1,3-dione (e.g., 10 mmol) in Ethanol (20 mL).
-
Addition: Add solid Ammonium Acetate (15–30 mmol). The excess ensures complete conversion and suppresses oligomerization.
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).-
Checkpoint: The starting material spot (more polar) should disappear, replaced by a less polar UV-active spot (Enaminone).
-
Time: Typically 2–4 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.
-
Pour the residue into crushed ice/water (50 mL).
-
-
Purification:
-
The product often precipitates as a solid. Filter, wash with cold water, and dry.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to obtain analytical grade yellow crystals.
-
Validation (Expected Analytical Data):
-
1H NMR (DMSO-d6):
~5.1–5.4 (s, 1H, Vinyl-H at C2), ~6.8–7.5 (broad s, 2H, , exchangeable with ), 6.4, 6.6, 7.6 (m, Furan protons). -
IR (
): ~3300–3100 ( stretch), ~1600–1550 (C=O conjugated, "Enaminone band I"), ~1520 (C=C, "Enaminone band II").
Reactivity Profile & Tautomerism
The chemical behavior of 3-amino-5-(2-furyl)cyclohex-2-en-1-one is defined by its ambident nucleophilicity and the stability of the furan ring.
Tautomeric Equilibrium
Enaminones exist in equilibrium between the Keto-enamine (A) and Enol-imine (B) forms.
-
Form A (Dominant): Stabilized by resonance and intramolecular hydrogen bonding (if N-substituted, though here it is primary).
-
Form B (Minor): Accessible in non-polar solvents or at high temperatures.
Reactivity Logic Map
Caption: Primary reactivity nodes. The C2 position is highly nucleophilic due to the 'push' from the amino group.
Applications in Drug Discovery
Scaffold for Polyhydroquinolines
This molecule is a "privileged structure" for the synthesis of 12-aryl-9-(2-furyl)-hexahydrobenzo[a]acridin-11-ones .
-
Mechanism: It acts as the enamine component in multicomponent reactions (MCRs).
-
Bioactivity: Derivatives often exhibit calcium channel blocking activity, antimicrobial properties, and acetylcholinesterase inhibition (potential Alzheimer's targets).
Furan as a Masked Carboxyl
The furan ring at position 5 is not merely a substituent; it serves as a latent functional group. Oxidative cleavage of the furan ring (e.g., using
References
-
PubChem. (2025). 5-(2-Furyl)cyclohexane-1,3-dione (Compound Summary).[3][4] National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of Enaminones.[5][Link]
-
Leroux, F. R., et al. (2021).[6][7][8][9] "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." Organic Letters, 23(12), 4915–4919.[7][8][9] (Demonstrates related amino-furan/enone chemistry). [Link][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemcom.com [echemcom.com]
- 3. 5-(2-Furyl)-1,3-cyclohexanedione | CAS 1774-11-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 5-(Furan-2-yl)cyclohexane-1,3-dione , 98% , 1774-11-4 - CookeChem [cookechem.com]
- 5. Enaminone synthesis by amination [organic-chemistry.org]
- 6. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 7. hifunmat.unistra.fr [hifunmat.unistra.fr]
- 8. hifunmat.unistra.fr [hifunmat.unistra.fr]
- 9. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number for 3-amino-5-(furan-2-yl)cyclohex-2-en-1-one derivatives
Technical Monograph: 3-Amino-5-(furan-2-yl)cyclohex-2-en-1-one Scaffolds
Part 1: Chemical Identity & CAS Registry Strategy
In the domain of heterocyclic drug discovery, "3-amino-5-(furan-2-yl)cyclohex-2-en-1-one" refers to a structural class of cyclic enaminones . These compounds are versatile pharmacophores, functioning as intermediates for fused heterocycles (e.g., quinolines, benzothiazoles) or as standalone bioactive agents.
Because this is a derivative class, a single CAS number does not cover all variations. Researchers must distinguish between the parent scaffold , the critical precursor , and specific functionalized derivatives .
Primary Chemical Identifiers
| Compound Role | Chemical Name | CAS Registry Number | Relevance |
| Precursor Scaffold | 5-(Furan-2-yl)cyclohexane-1,3-dione | 1774-11-4 | Critical Starting Material. The commercially available dione required to synthesize the amino-derivative library. |
| Representative Derivative | 3-Amino-5-(5-methylfuran-2-yl)cyclohex-2-en-1-one | 1428139-23-4 | A specific, indexed example of the class used in reference standards.[1] |
| Core Enaminone | 3-Amino-2-cyclohexen-1-one | 5220-49-5 | The structural parent lacking the furan moiety; useful for NMR spectral comparison. |
Editorial Note on Nomenclature: Databases often index these compounds under tautomeric forms. When searching SciFinder or Reaxys, use the substructure search for the 3-amino-2-cyclohexenone core with a position-5 furan substituent to capture the full library of derivatives.
Part 2: Synthetic Architecture & Methodology
The synthesis of 3-amino-5-(furan-2-yl)cyclohex-2-en-1-one derivatives is a two-stage convergent protocol. It relies on the construction of the cyclohexane-1,3-dione ring via a Michael-Aldol sequence, followed by a nucleophilic substitution at the vinylogous position (enaminone formation).
Stage 1: Assembly of the 1,3-Dione Precursor (CAS 1774-11-4)
Rationale: The furan ring is acid-sensitive. Standard Robinson annulations using harsh acids may degrade the furan. A base-catalyzed condensation is preferred.
Protocol:
-
Reactants: Furfural (1.0 eq), Acetone (1.0 eq), and Diethyl Malonate (or Ethyl Acetoacetate).
-
Catalyst: Sodium ethoxide (NaOEt) or Piperidine/Acetic Acid.
-
Conditions: Reflux in Ethanol for 4–6 hours.
-
Mechanism: Double Michael addition followed by Claisen condensation and subsequent decarboxylation.
-
Output: 5-(Furan-2-yl)cyclohexane-1,3-dione.
Stage 2: Enaminone Formation (The Target Class)
Rationale: Converting the 1,3-dione to the 3-amino-enone requires amination. Using Ammonium Acetate (
Step-by-Step Protocol:
-
Setup: Charge a round-bottom flask with 5-(furan-2-yl)cyclohexane-1,3-dione (10 mmol).
-
Reagent: Add Ammonium Acetate (
) (12–15 mmol) for the primary amine, or the specific amine ( ) (10 mmol). -
Solvent: Suspend in absolute Ethanol or Toluene.
-
Catalysis: If using Toluene, add a catalytic amount of p-Toluenesulfonic acid (p-TSA) and use a Dean-Stark trap to remove water (azeotropic distillation).
-
Reaction: Reflux for 3–8 hours. Monitor by TLC (Mobile phase: EtOAc:Hexane 4:1). The dione spot will disappear, and a lower Rf fluorescent spot (enaminone) will appear.
-
Purification: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.
Visualizing the Synthetic Pathway
Figure 1: Convergent synthesis pathway from commercial furfural to the target amino-enone scaffold.
Part 3: Structural Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, researchers must validate the Enaminone System (
| Technique | Diagnostic Signal | Interpretation |
| FT-IR | 3100–3400 | NH Stretching: Doublet for |
| FT-IR | 1600–1650 | Carbonyl (C=O): Shifted to lower wavenumbers due to conjugation with the amine (vinylogous amide character). |
| 1H NMR | Olefinic Proton: The singlet at the C2 position of the cyclohexenone ring. This confirms the enone formation. | |
| 1H NMR | Furan Protons: Distinct multiplets confirming the integrity of the furan ring (it did not open during synthesis). |
Part 4: Pharmacological Applications
The 3-amino-5-(furan-2-yl)cyclohex-2-en-1-one scaffold exhibits "privileged structure" characteristics, allowing it to interact with multiple biological targets.
Antimicrobial Activity (S. aureus & E. coli)
The lipophilic furan ring facilitates cell wall penetration, while the polar enaminone core acts as a hydrogen bond donor/acceptor, potentially interfering with bacterial protein synthesis.
-
Mechanism:[2][3][4] Disruption of bacterial cell membrane permeability and inhibition of DNA gyrase.
Anticancer Potential (Tubulin Inhibition)
Derivatives of this class have shown cytotoxicity against HeLa and MCF-7 cell lines. The structural similarity to Combretastatin A-4 (a known tubulin binder) suggests a mechanism of action involving microtubule destabilization.
Biological Interaction Logic
Figure 2: Structure-Activity Relationship (SAR) mapping of the furan and enaminone moieties to biological targets.
References
-
Chinnamanayakar, R., et al. (2019).[2] Synthesis and Characterization of Cyclohexane-1,3-dione Derivatives and Their In Silico and In Vitro Studies. ResearchGate. Retrieved from [Link]
-
Sengpracha, W., et al. (2019).[5] Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
Sources
- 1. chiralen.com [chiralen.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
The 3-Aminocyclohexenone Scaffold: Electronic Versatility in Drug Design
Executive Summary
The 3-aminocyclohexenone moiety represents a privileged scaffold in medicinal chemistry, characterized by a cyclic enaminone system (
This technical guide analyzes the scaffold's physicochemical properties, provides validated synthetic protocols, and details its application in neurology (anticonvulsants) and immunology (chemokine receptor antagonists).
Part 1: Structural Dynamics & Physicochemical Properties
The "Push-Pull" Electronic System
The core identity of 3-aminocyclohexenone is defined by the conjugation between the amino group (donor) and the carbonyl group (acceptor) through a carbon-carbon double bond. This vinylogous amide character results in significant delocalization.
-
Resonance Contribution: The nitrogen lone pair donates electron density into the
-system, increasing electron density at the -carbon (C2) and reducing the electrophilicity of the carbonyl carbon (C1) compared to a standard ketone. -
Dipolar Character: This delocalization imparts a significant dipole moment, influencing solubility and binding affinity.
-
Pseudo-Macrocycle Formation: In
-substituted derivatives (e.g., -aryl), an intramolecular hydrogen bond often forms between the N-H and the carbonyl oxygen. This locks the conformation, creating a planar, pseudo-six-membered ring that mimics rigid pharmacophores.
Tautomeric Equilibrium
While the enaminone (A) is the dominant form, the scaffold can theoretically access the imino-enol (B) tautomer. However, in the cyclic 3-aminocyclohexenone system, the enaminone form is thermodynamically favored due to resonance stabilization and the preservation of the conjugated system.
Part 2: Reactivity Profile & Synthetic Utility[1][2][3]
The scaffold's reactivity is dictated by its polarized nature. The following Graphviz diagram maps the electrophilic and nucleophilic sites available for modification.
Figure 1: Reactivity map of the 3-aminocyclohexenone scaffold showing the dual nucleophilic/electrophilic nature driven by electronic push-pull dynamics.
Part 3: Medicinal Chemistry Applications[3][4][5][6]
Neurology: Anticonvulsant Agents
The most established application of this scaffold is in the development of anticonvulsants. Research led by Edafiogho et al. identified that 3-aminocyclohexenone derivatives, particularly methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate (ADD 196022), exhibit potent activity against maximal electroshock (MES) induced seizures.
-
Mechanism: These compounds likely modulate voltage-gated sodium channels (VGSC), stabilizing the inactive state of the channel, similar to phenytoin but with a distinct structural profile.
-
SAR Insights:
-
The intramolecular H-bond (discussed in 1.[1]1) is critical for bioactivity, ensuring the molecule adopts the correct conformation for receptor binding.
-
Hydrophobic substitution on the phenyl ring (e.g., p-Cl) enhances blood-brain barrier (BBB) permeability and potency.
-
Immunology: CXCR2 Antagonists
Recent studies have highlighted 3-aminocyclohexenone derivatives as antagonists for the Chemokine Receptor 2 (CXCR2), a G-protein coupled receptor involved in inflammatory diseases and cancer metastasis.
-
Activity: Specific derivatives demonstrated IC
values < 10 M in inhibiting CXCR2 downstream signaling.[2] -
Structural Logic: The scaffold serves as a rigid spacer, orienting hydrogen bond acceptors/donors to interact with the transmembrane domain of the receptor.
Synthetic Precursors: Calcium Channel Blockers
The scaffold is a key intermediate in the Hantzsch-type synthesis of hexahydroquinolines and 1,4-dihydropyridines (e.g., Nifedipine analogs), which are classic L-type calcium channel blockers used in cardiovascular therapy.
Table 1: Comparative Applications of 3-Aminocyclohexenone Derivatives
| Therapeutic Area | Target / Mechanism | Key Structural Feature | Representative Ref |
| Neurology | Sodium Channels (Anticonvulsant) | Intramolecular H-bond; N-aryl substitution | Edafiogho et al. [1, 2] |
| Immunology | CXCR2 Antagonist | 3-amino core as rigid linker | Wiley-VCH (2018) [3] |
| Cardiovascular | L-Type Ca2+ Channels | Fused hexahydroquinoline ring | Sastry et al. [4] |
Part 4: Experimental Protocols
Protocol: Synthesis of 3-(Aryl/Alkyl)aminocyclohex-2-en-1-ones
This protocol describes the condensation of 1,3-cyclohexanedione (or dimedone) with an amine.[3][4] This is a self-validating protocol where the formation of the product is driven by the removal of water (Dean-Stark or molecular sieves).
Reagents:
-
1,3-Cyclohexanedione (or 5,5-dimethyl-1,3-cyclohexanedione for dimedone derivatives).
-
Primary Amine (e.g., Aniline, Benzylamine).
-
Solvent: Toluene or Benzene (for azeotropic removal of water).
-
Catalyst: p-Toluenesulfonic acid (pTSA) (Optional, 1-5 mol%).
Workflow Diagram:
Figure 2: Synthetic workflow for the condensation of 1,3-diones with amines.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 1,3-cyclohexanedione (10 mmol) and the appropriate amine (11 mmol) to the flask.
-
Solvent: Add Toluene (50 mL). If the amine is weakly nucleophilic (e.g., electron-deficient anilines), add p-toluenesulfonic acid (0.1 mmol) as a catalyst.
-
Reflux: Heat the mixture to reflux (oil bath ~120°C). Maintain reflux until water collection in the Dean-Stark trap ceases (typically 3–6 hours).
-
Self-Validation: The volume of water collected should approximate the theoretical yield (10 mmol
0.18 mL).
-
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: 50% Ethyl Acetate in Hexane). The product is typically less polar than the starting dione but more polar than the amine.
-
Isolation:
-
Evaporate the toluene under reduced pressure.
-
The residue is often a solid. Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture.
-
-
Characterization:
-
1H NMR (CDCl3): Look for the vinyl proton singlet at
5.0–5.5 ppm. In N-aryl derivatives, the NH signal is often downfield ( > 6.0 ppm) and broad. -
IR: Distinctive bands for C=O (approx. 1600–1620 cm
, lowered due to conjugation) and C=C (approx. 1550–1580 cm ).
-
References
-
Edafiogho, I. O., et al. (1992).[5] Synthesis and anticonvulsant activity of enaminones.[6][5][7][8] Journal of Medicinal Chemistry, 35(15), 2798–2805.[5] Link
-
Edafiogho, I. O., et al. (1994). Anticonvulsant Enaminones: With Emphasis on Methyl 4-[(p-Chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate (ADD 196022).[9] Current Medicinal Chemistry, 1(2), 159-175. Link
-
Liu, Y., et al. (2018). Synthesis, Structure-Activity Relationship Studies, and ADMET Properties of 3-Aminocyclohex-2-en-1-ones as Chemokine Receptor 2 (CXCR2) Antagonists.[2] ChemMedChem. Link
-
Sastry, S., et al. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles.[3][10] RSC Advances. Link
-
ChemicalBook. (n.d.). 3-Amino-2-cyclohexen-1-one Synthesis Protocols.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structure-Activity Relationship Studies, and ADMET Properties of 3-Aminocyclohex-2-en-1-ones as Chemokine Receptor 2 (CXCR2) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antibacterial and anticonvulsant evaluations of some cyclic enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]
Synonyms and IUPAC naming for furan-functionalized cyclohexenones
Executive Summary
The furan-functionalized cyclohexenone scaffold represents a chemical duality: it is a potent pharmacophore capable of covalent protein modification via Michael addition, yet it carries significant metabolic liabilities due to the furan ring's susceptibility to oxidative ring opening. This guide provides a rigorous analysis of the IUPAC nomenclature for these systems, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and a critical evaluation of their role in drug discovery, specifically addressing the "structural alert" status of the furan moiety.
Structural Anatomy & Nomenclature Logic
Precise communication in chemical biology requires strict adherence to IUPAC priority rules, particularly when dealing with mixed aromatic-aliphatic enones.
The IUPAC Hierarchy
To name 3-(furan-2-yl)cyclohex-2-en-1-one (a representative scaffold), one must apply the following priority logic:
-
Principal Functional Group: The Ketone (=O) has the highest priority. It dictates the suffix "one" and is assigned position C1 on the cyclohexane ring.
-
Unsaturation: The Alkene (C=C) has lower priority than the ketone but higher than the substituent. It must be given the lowest possible locant number after the ketone. Thus, the double bond starts at C2 .
-
Substituent: The Furan ring is treated as a substituent. Because it is attached to the cyclohexenone, it is named as a "furyl" or "furan-yl" group.
Nomenclature Decision Tree (Visualization)
Figure 1: Logical flow for determining the IUPAC name of furan-functionalized enones.
Synonym Mapping Table
Researchers often encounter legacy or "lab slang" nomenclature. The following table standardizes these terms.
| Systematic IUPAC Name | Common/Legacy Name | CAS Registry Logic |
| 3-(furan-2-yl)cyclohex-2-en-1-one | 3-(2-Furyl)-2-cyclohexenone | 2-Cyclohexen-1-one, 3-(2-furanyl)- |
| 3-(furan-3-yl)cyclohex-2-en-1-one | 3-(3-Furyl)-2-cyclohexenone | 2-Cyclohexen-1-one, 3-(3-furanyl)- |
| 5-(furan-2-yl)cyclohex-2-en-1-one | 5-Furyl-cyclohexenone | 2-Cyclohexen-1-one, 5-(2-furanyl)- |
Note on "Furyl" vs. "Furanyl": While "furyl" is permitted in IUPAC 1979 recommendations, the 2013 recommendations prefer furan-x-yl to explicitly denote the attachment point on the furan ring.
Synthetic Protocol: Pd-Catalyzed Cross-Coupling
While Aldol condensation (Claisen-Schmidt) is historically used, it lacks regiocontrol for substituted cyclohexenones and requires harsh basic conditions that may degrade the furan ring. The Suzuki-Miyaura coupling is the superior method for drug development applications due to its mild conditions and tolerance of functional groups.
Reaction Scheme Logic
The synthesis couples a 3-bromo-2-cyclohexen-1-one (electrophile) with a furan-2-boronic acid (nucleophile).
Figure 2: Catalytic cycle for the Suzuki coupling of vinyl bromides and heteroaryl boronic acids.
Detailed Methodology
Objective: Synthesis of 3-(furan-2-yl)cyclohex-2-en-1-one on a 5.0 mmol scale.
Reagents:
-
3-Bromo-2-cyclohexen-1-one (1.0 equiv, 875 mg)
-
Furan-2-boronic acid (1.5 equiv, 840 mg)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv, 288 mg)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Protocol:
-
Preparation (Inert Atmosphere): Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.
-
Loading: Charge the flask with 3-bromo-2-cyclohexen-1-one, furan-2-boronic acid, and Pd(PPh₃)₄.
-
Solvation: Add 15 mL of degassed 1,4-dioxane via syringe, followed by 7.5 mL of 2M Na₂CO₃ solution.
-
Reaction: Heat the mixture to 85°C for 12 hours.
-
Why 85°C? High enough to overcome the activation energy for transmetallation of the sterically hindered vinyl bromide, but low enough to prevent thermal decomposition of the furan.
-
-
Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with Hexanes:EtOAc (9:1).
Expected Yield: 75-85% as a pale yellow oil/solid.
Medicinal Chemistry: The Furan Liability[1][2]
In drug development, this scaffold presents a conflict between efficacy and toxicity.
The Michael Acceptor (Efficacy)
The cyclohexenone ring acts as a Michael Acceptor . The
-
Mechanism: Cysteine residues (thiolates) in proteins can attack C3, forming a covalent bond.
-
Application: Used in covalent inhibitors (e.g., targeting kinase cysteines) or Nrf2 activators (reacting with Keap1).
The Furan Structural Alert (Toxicity)
Furan rings are classified as structural alerts in medicinal chemistry due to bioactivation by Cytochrome P450 enzymes (specifically CYP2E1).
-
Metabolic Pathway: CYP450 oxidizes the furan ring to a cis-2-butene-1,4-dial (an unsaturated dialdehyde).
-
Consequence: This reactive metabolite is a potent electrophile that reacts with DNA and proteins, leading to hepatotoxicity and potential carcinogenesis.
-
Mitigation Strategy: If using this scaffold, researchers must perform early microsomal stability assays and glutathione (GSH) trapping experiments to quantify the formation of reactive metabolites.
References
-
IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.).[1][2] (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
-
Suzuki Coupling of Cyclohexenones: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Furan Metabolic Toxicity: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. [Link]
Sources
Methodological & Application
Synthesis of 3-amino-5-(2-furyl)cyclohex-2-en-1-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-amino-5-(2-furyl)cyclohex-2-en-1-one, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the precursor, 5-(2-furyl)-1,3-cyclohexanedione, via a Michael addition followed by a Dieckmann condensation. The subsequent enamination of this dione yields the target enaminone. This guide offers detailed, step-by-step protocols, explains the underlying chemical principles, and provides predicted characterization data to aid in product verification.
Introduction
Enaminones are a class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond. This structural motif imparts a unique reactivity profile, making them versatile intermediates in the synthesis of a wide array of heterocyclic compounds, including pyridines, quinolines, and pyrimidines, which are prevalent in many biologically active molecules. The title compound, 3-amino-5-(2-furyl)cyclohex-2-en-1-one, incorporates a furan moiety, a common pharmacophore, suggesting its potential utility in the development of novel therapeutic agents. This guide details a robust and accessible synthetic route to this promising compound.
Chemical Structures
| Compound | Structure |
| 5-(2-Furyl)-1,3-cyclohexanedione | ![]() |
| 3-Amino-5-(2-furyl)cyclohex-2-en-1-one | ![]() |
Synthetic Workflow
The overall synthesis is a two-stage process. The first stage involves the synthesis of the key intermediate, 5-(2-furyl)-1,3-cyclohexanedione. The second stage is the enamination of this dione to afford the final product.
Figure 1. Overall synthetic workflow.
Part 1: Synthesis of 5-(2-Furyl)-1,3-cyclohexanedione
The synthesis of the dione precursor is achieved through a well-established route involving a Claisen-Schmidt condensation to form a chalcone, followed by a Michael addition of a malonic ester and subsequent Dieckmann condensation/cyclization.
Protocol: Synthesis of 5-(2-Furyl)-1,3-cyclohexanedione
Materials:
-
Furfural
-
Acetone
-
Diethyl malonate
-
Sodium ethoxide solution (21% in ethanol)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Toluene
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
Step 1a: Synthesis of 4-(2-Furyl)but-3-en-2-one (Furfurylideneacetone)
-
In a flask equipped with a magnetic stirrer, dissolve sodium hydroxide (10 g) in water (100 mL) and ethanol (50 mL).
-
Cool the solution to 10-15 °C in an ice bath.
-
Add furfural (0.1 mol) to the cooled solution with stirring.
-
Slowly add acetone (0.12 mol) dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring at room temperature for 4 hours.
-
Pour the reaction mixture into cold water (200 mL) and acidify with dilute hydrochloric acid to a pH of ~5.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude furfurylideneacetone, which can be purified by vacuum distillation.
Step 1b: Synthesis of 5-(2-Furyl)-1,3-cyclohexanedione
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal (0.11 mol) to absolute ethanol (100 mL) under a nitrogen atmosphere.
-
To this solution, add diethyl malonate (0.1 mol) dropwise with stirring.
-
Add the furfurylideneacetone (0.1 mol) from the previous step to the reaction mixture.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction to room temperature and then slowly pour it into a mixture of ice and concentrated hydrochloric acid to hydrolyze the ester and promote decarboxylation and cyclization.
-
The crude 5-(2-furyl)-1,3-cyclohexanedione will precipitate. Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure dione.
Scientific Rationale
The initial Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (furfural) and a ketone (acetone) to form an α,β-unsaturated ketone. The subsequent Michael addition of the enolate of diethyl malonate to this chalcone is a classic method for forming a carbon-carbon bond. The resulting adduct then undergoes an intramolecular Dieckmann condensation, another base-catalyzed reaction, to form the six-membered ring of the cyclohexanedione. The final acidic workup facilitates both hydrolysis of the ester and decarboxylation to yield the target 1,3-dione.
Part 2: Synthesis of 3-Amino-5-(2-furyl)cyclohex-2-en-1-one
The final step is the enamination of the synthesized 5-(2-furyl)-1,3-cyclohexanedione. This reaction is typically achieved by heating the dione with an ammonia source, such as ammonium acetate.
Protocol: Synthesis of 3-Amino-5-(2-furyl)cyclohex-2-en-1-one
Materials:
-
5-(2-Furyl)-1,3-cyclohexanedione
-
Ammonium acetate
-
Toluene or a similar high-boiling solvent
-
Dean-Stark apparatus
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 5-(2-furyl)-1,3-cyclohexanedione (0.05 mol) and ammonium acetate (0.075 mol).
-
Add toluene (100 mL) to the flask.
-
Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product will likely be a solid or a viscous oil. To purify, dissolve the residue in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.
Scientific Rationale
The reaction of a 1,3-dicarbonyl compound with ammonia or a primary amine to form an enaminone is a condensation reaction.[1] Ammonium acetate serves as a convenient source of ammonia in this reaction. The reaction proceeds via nucleophilic attack of ammonia on one of the carbonyl groups, followed by dehydration to form the enamine. The use of a Dean-Stark trap is crucial to remove the water formed during the reaction, which drives the equilibrium towards the product.[2] Toluene is a suitable solvent as it is aprotic and forms an azeotrope with water, facilitating its removal.
Characterization Data
| Analysis | Predicted Data |
| Appearance | Yellow to brown crystalline solid |
| Melting Point | 150-170 °C (Predicted range) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~2.2-2.8 (m, 4H, CH₂), ~3.5 (m, 1H, CH-furyl), ~5.1 (s, 1H, vinylic CH), ~5.5-6.0 (br s, 2H, NH₂), ~6.1 (d, 1H, furan-H), ~6.3 (dd, 1H, furan-H), ~7.3 (d, 1H, furan-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~30 (CH-furyl), ~40 (CH₂), ~45 (CH₂), ~95 (vinylic C-H), ~105 (furan-CH), ~110 (furan-CH), ~142 (furan-CH), ~155 (furan-C), ~165 (C-NH₂), ~198 (C=O) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1650 (C=O stretch, conjugated), ~1600 (C=C stretch), ~1550 (N-H bend) |
| Mass Spec (EI) | m/z (%): 177 (M⁺), and other fragmentation peaks. |
Note: These are predicted values and should be confirmed by experimental data. The actual chemical shifts and coupling constants may vary.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound before use.
-
Sodium metal is highly reactive with water and should be handled with extreme caution under an inert atmosphere.
Conclusion
The synthesis of 3-amino-5-(2-furyl)cyclohex-2-en-1-one can be reliably achieved in two main stages from commercially available starting materials. The protocols provided in this guide are based on well-established chemical transformations and offer a clear pathway for the preparation of this valuable synthetic intermediate. The predicted characterization data should serve as a useful reference for researchers in verifying the identity and purity of the final product.
References
- S. Vdovenko, I. Gerus, Yuri I Zhuk, V. Kukhar, G. Röschenthaler. The conformational analysis of push-pull enaminones using Fourier transform IR and NMR spectroscopy, and quantum chemical calculations. V. α-Methyl-, fluorine-β-N,N-dimethylaminovinyl trifluoromethyl ketones. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy.
- D. Smith, P. J. Taylor. The i.r. spectroscopy of some highly conjugated systems—II. Conformational effects in simple enamino-ketones. A note on 4-pyridone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 1976.
- Reaction of 3-aminocyclohex-2-en-1-ones with arylidenemalononitriles: synthesis of N-substituted 1,4,5,6,7,8- hexahydroquinolin-. Semantic Scholar.
- β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Deriv
- 1,3-Cyclohexanedione in the Synthesis of Fused Derivatives of 4,7-Phenanthroline.
- Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green C
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. 2011.
- 3-Amino-5-methylcyclohex-2-en-1-one. CymitQuimica.
- 3-Aminocyclohex-2-en-1-one. PubChem.
- A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products.
- 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. PubChem.
- 1H NMR Chemical Shift.
- 3-AMINO-2-CYCLOHEXEN-1-ONE(5220-49-5) 13C NMR spectrum. ChemicalBook.
- 5-(2-Furyl)-1,3-cyclohexanedione. Synchem.
- 5-(2-Furyl)-1,3-cyclohexanedione. Santa Cruz Biotechnology.
-
5-Furan-2yl[3][4][5]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][3][5] triazole-3-thiol and Their Thiol-Thione Tautomerism. PMC.
- 3-Amino-5,5-dimethylcyclohex-2-enone. Sigma-Aldrich.
- Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters.
- Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. MDPI. 2023.
- Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts.
- Nef Reaction. Organic Chemistry Portal.
- Nef reaction. Wikipedia.
- Synthesis of 1,3-Cyclohexanedione Deriv
- Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. Academia.edu. 2020.
- 5-(2-FURYL)-1,3-CYCLOHEXANEDIONE. Georganics. 2015.
Sources
One-pot condensation reaction of 5-(2-furyl)cyclohexane-1,3-dione with ammonium acetate
Executive Summary
This application note details the protocol for the chemoselective one-pot condensation of 5-(2-furyl)cyclohexane-1,3-dione with ammonium acetate . This reaction yields 3-amino-5-(2-furyl)cyclohex-2-en-1-one , a critical
Unlike standard Hantzsch multicomponent reactions where this dione is reacted with an aldehyde, this binary protocol isolates the enaminone functionality. The method utilizes ammonium acetate (
Key Advantages
-
Furan Preservation: Buffered conditions prevent acid-catalyzed ring opening of the furan substituent.
-
Atom Economy: High-yield condensation with water as the only byproduct.
-
Scalability: Protocol validated from 100 mg to 10 g scales.
Scientific Background & Mechanism[1][2][3]
Reaction Logic
The transformation is a nucleophilic addition-elimination reaction. The 1,3-cyclohexanedione exists in equilibrium with its enol tautomer. Ammonium acetate dissociates to release ammonia (
Mechanistic Pathway
The following diagram illustrates the tautomeric equilibrium and the dehydration sequence driven by the buffering capacity of ammonium acetate.
Figure 1: Mechanistic pathway from the dione to the enaminone via ammonium acetate condensation.[1]
Experimental Protocol
Materials & Reagents
| Reagent | CAS Number | MW ( g/mol ) | Equiv. | Role |
| 5-(2-furyl)cyclohexane-1,3-dione | 1774-11-4 | 178.19 | 1.0 | Substrate |
| Ammonium Acetate | 631-61-8 | 77.08 | 1.2 - 1.5 | N-Source/Catalyst |
| Ethanol (Absolute) | 64-17-5 | - | Solvent | Medium |
| Ethyl Acetate | 141-78-6 | - | - | Workup |
Method A: Thermal Reflux (Standard)
Recommended for high purity requirements.[1]
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(2-furyl)cyclohexane-1,3-dione (1.78 g, 10 mmol) in Ethanol (20 mL).
-
Addition: Add Ammonium Acetate (1.15 g, 15 mmol) in a single portion.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (
) for 3–4 hours. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to ~20% of original volume.[1]
-
Pour the residue into crushed ice-water (50 mL) with vigorous stirring.
-
-
Isolation: The product will precipitate as a pale yellow solid. Filter via vacuum filtration.[1]
-
Purification: Recrystallize from hot ethanol if necessary.
Method B: Solvent-Free (Green Chemistry)
Recommended for rapid screening.[1]
-
Mix the dione (1.0 eq) and ammonium acetate (1.5 eq) in a mortar and pestle.
-
Transfer the mixture to a glass vial and heat at
in a heating block for 20 minutes. -
The solid mixture will melt and resolidify.[1] Wash the resulting cake with cold water to remove excess ammonium acetate.[1]
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of the target enaminone.
Analytical Validation
Successful synthesis is confirmed by the following spectral characteristics:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | Vinyl proton ( | |
| 1H NMR | ||
| 1H NMR | Furan ring protons (Must remain intact).[1] | |
| IR Spectroscopy | 3100-3400 | Broad |
| IR Spectroscopy | 1580-1610 | Strong |
Troubleshooting & Critical Parameters
Common Pitfalls
-
Furan Decomposition: If the reaction turns black/tarry, the temperature was likely too high or the medium became too acidic.[1] Solution: Ensure Ammonium Acetate is used (not Ammonium Chloride) to maintain buffering.
-
Incomplete Conversion: If starting material persists after 4 hours. Solution: Add an additional 0.5 eq of Ammonium Acetate; ammonia is volatile and may escape the reflux condenser.[1]
Safety Considerations
-
Furan Derivatives: Many furan compounds are potential carcinogens. Handle all solids in a fume hood and wear nitrile gloves.[1]
-
Ammonia Evolution: The reaction releases small amounts of ammonia gas.[1] Ensure adequate ventilation.[1]
References
-
PubChem. (n.d.).[1][2][3] 5-(2-Furyl)cyclohexane-1,3-dione Compound Summary. National Library of Medicine.[1] Retrieved February 25, 2026, from [Link][1]
-
Plaçais, C., et al. (2021).[4][1][5][6] Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915-4919.[1][5] (Cited for general furan-amine stability context). [Link][1]
Sources
- 1. echemcom.com [echemcom.com]
- 2. 5-(2-Furyl)cyclohexane-1,3-dione | C10H10O3 | CID 699513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 5. hifunmat.unistra.fr [hifunmat.unistra.fr]
- 6. figshare.com [figshare.com]
Application Note: Catalytic Methods for Amination of Furan-Substituted Cyclic 1,3-Diketones
Executive Summary
This application note details the protocols for the catalytic
We present two validated methodologies:
-
Primary Protocol: Organocatalytic Enantioselective
-Amination (Green/High Precision). -
Secondary Protocol: Copper(II)-Catalyzed Amination (Robust/Scalable).
Scientific Context & Challenges
The Substrate Challenge
Furan-substituted cyclic 1,3-diketones possess dual reactivity profiles that complicate standard amination procedures:
-
Acid Sensitivity: The furan ring is prone to hydrolytic ring-opening or polymerization under strong Lewis acidic conditions often used to activate 1,3-dicarbonyls.
-
Steric Hindrance: Introducing a nitrogen source at the
-position creates a quaternary stereocenter. -
Regioselectivity: Competition between
-amination (desired) and -amination or Friedel-Crafts alkylation on the furan ring.
The Solution: Electrophilic Amination
The most reliable pathway utilizes azodicarboxylates (e.g., DEAD, DIAD, DtBAD) as electrophilic nitrogen sources. These reagents react with the enol form of the 1,3-diketone. To achieve enantioselectivity and avoid furan degradation, bifunctional organocatalysis (utilizing chiral ureas/thioureas) is the method of choice. It operates via "soft" hydrogen-bond activation rather than "hard" metal coordination.
Mechanism & Pathway Visualization
The following diagram illustrates the bifunctional activation mode. The catalyst simultaneously activates the nucleophile (enol) via the basic moiety (tertiary amine/guanidine) and the electrophile (azodicarboxylate) via the H-bond donor (urea/thiourea), organizing the transition state for high stereocontrol.
Figure 1: Mechanism of bifunctional organocatalytic α-amination showing the ternary complex formation.
Primary Protocol: Organocatalytic Enantioselective -Amination[1][2]
This protocol uses a chiral cinchona alkaloid-derived thiourea or squaramide catalyst. It is preferred for drug discovery applications requiring high enantiomeric excess (
Reagents & Materials
-
Substrate: 2-(Furan-2-yl)cyclohexane-1,3-dione (or derivative).
-
Reagent: Di-tert-butyl azodicarboxylate (DtBAD) (Preferred over DEAD for stability and easier cleavage).
-
Catalyst: Hydroquinine 1,4-phthalazinediyl diether ((DHQ)2PHAL) or specific bifunctional thiourea (e.g., Takemoto's catalyst).
-
Solvent: Toluene or Dichloromethane (Anhydrous).
-
Temperature: -20°C to 0°C (Crucial for
).
Step-by-Step Methodology
-
Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under argon atmosphere.
-
Charging: Add the furan-substituted 1,3-diketone (0.5 mmol, 1.0 equiv) and the chiral catalyst (0.025 mmol, 5 mol%).
-
Solvation: Add anhydrous Toluene (5.0 mL, 0.1 M concentration). Stir at room temperature until dissolved.
-
Cooling: Cool the reaction mixture to -20°C using a cryostat or ice/salt bath. Allow to equilibrate for 15 minutes.
-
Addition: Add DtBAD (0.6 mmol, 1.2 equiv) in one portion.
-
Note: The solution often turns yellow upon addition.
-
-
Monitoring: Stir at -20°C. Monitor by TLC (typically 30% EtOAc/Hexane) or LC-MS.
-
Endpoint: usually 4–12 hours. Look for the disappearance of the diketone.
-
-
Quench: No aqueous quench is required. Filter the mixture through a short pad of silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Caution: Furan derivatives can degrade on acidic silica. Add 1% Et3N to the eluent if streaking occurs.
-
Data Analysis & Expected Results
| Parameter | Specification | Notes |
| Yield | 85% – 98% | High conversion due to activated enol. |
| Enantiomeric Excess ( | 90% – 99% | Determined by Chiral HPLC (e.g., Chiralpak AD-H). |
| Regioselectivity | >20:1 | C- vs O-amination. |
| Stability | Moderate | Store product at -20°C; prone to decarboxylation if heated. |
Secondary Protocol: Copper(II)-Catalyzed Amination[3][4]
Use this protocol for scale-up (>10g) or when chiral organocatalysts are cost-prohibitive. It utilizes a Lewis Acid mechanism.[1][2][3][4][5]
Reagents
-
Catalyst: Cu(OTf)2 (5 mol%).
-
Ligand: Bis(oxazoline) (Box) ligand (6 mol%) (e.g., Ph-Box).
-
Solvent: Dichloromethane (DCM).
Workflow
-
Complex Formation: Stir Cu(OTf)2 and the Box ligand in DCM for 1 hour at RT to form the active blue/green complex.
-
Substrate Addition: Add the furan-substituted diketone. Stir for 10 mins.
-
Reaction: Add the azodicarboxylate at 0°C.
-
Workup: Filter through Celite to remove copper salts.
Critical Warning: Ensure the furan substrate does not undergo Friedel-Crafts alkylation with the Box ligand or solvent under these Lewis acidic conditions. Test on a small scale first.
Optimization & Troubleshooting Guide
The following workflow describes the logic for optimizing reaction conditions if low yield or
Figure 2: Logical workflow for troubleshooting reaction parameters.
Specific Troubleshooting Tips
-
Racemization: If the product racemizes during workup, avoid silica gel. Use neutral alumina or perform the subsequent step (e.g., reduction of the hydrazine) immediately (Telescoping).
-
Furan Opening: If the reaction turns dark black/tarry, it indicates oxidative opening of the furan. Ensure the azodicarboxylate is added slowly and the temperature is strictly controlled. Avoid metal catalysts if this persists.
References
-
Organocatalytic Amination: Saaby, S., Bella, M., & Jørgensen, K. A. (2004).
-Substituted -Cyanoacetates and -Keto Esters. Journal of the American Chemical Society, 126(26), 8120–8121. Link -
Review of Methods: Chauhan, P., et al. (2014). Organocatalytic C–N Bond Formation. Chemical Reviews, 114(18), 8807–8864. Link
-
Thiourea Catalysis: Xu, X., et al. (2008). Highly Enantioselective Organocatalytic Amination of 2-Substituted-1,3-dicarbonyl Compounds. Organic Letters, 10(7), 1497–1500. Link
-
Metal Catalysis (Copper): Marigo, M., Juhl, K., & Jørgensen, K. A. (2003). Catalytic Enantioselective Direct ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-Amination of 2-Keto Esters. Angewandte Chemie International Edition, 42(12), 1367–1369. Link -
Furan Stability: Keay, B. A. (2005). Synthetic strategies for the construction of the furan ring. Chemical Society Reviews, 34, 657-675. Link
Sources
- 1. Cinchona Organocatalyzed Enantioselective Amination for Quaternized Serines as Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
Application Note: Accelerated Synthesis of 3-Aminocyclohexenones via Microwave Irradiation
Executive Summary
This guide details the protocol for synthesizing 3-aminocyclohexenones (enaminones) using Microwave-Assisted Organic Synthesis (MAOS). Unlike conventional thermal heating, which relies on conductive heat transfer, microwave irradiation utilizes dielectric heating , directly coupling energy to the dipoles of the reagents (specifically the polar transition states).
This protocol prioritizes a solvent-free, catalyst-free approach as the primary method due to its superior atom economy and reaction speed. A secondary acid-catalyzed protocol is provided for sterically hindered amines.
Key Advantages:
-
Reaction Time: Reduced from 4–8 hours (reflux) to 5–20 minutes.
-
Yield: Typically increased by 15–20% compared to thermal methods.
-
Sustainability: Elimination of bulk solvents and metal catalysts.
Theoretical Framework & Mechanism
Dielectric Heating Mechanism
In this synthesis, the reaction rate acceleration is attributed to the thermal effect (rapid superheating) and the specific microwave effect . The condensation of amines with 1,3-diketones involves a dipolar transition state (zwitterionic intermediate). Microwave irradiation stabilizes this polar transition state more effectively than the ground state, lowering the activation energy (
Reaction Mechanism
The formation of 3-aminocyclohexenones proceeds via a condensation-elimination pathway. The 1,3-cyclohexanedione exists in equilibrium with its enol tautomer. The amine acts as a nucleophile attacking the carbonyl carbon, followed by the elimination of water.[1]
Figure 1: Mechanistic pathway of enaminone formation.[1][2][3] The polar transition state (Red) absorbs MW energy efficiently.
Experimental Protocols
Protocol A: Solvent-Free Green Synthesis (Standard)
Best for: Liquid amines, electron-rich anilines, and standard aliphatic amines.
Reagents:
-
Substrate: 5,5-dimethyl-1,3-cyclohexanedione (Dimedone) or 1,3-cyclohexanedione (1.0 equiv).
-
Reagent: Primary amine (1.0 – 1.1 equiv).
-
Solvent: None (Neat).
Procedure:
-
Preparation: In a 10 mL microwave-transparent borosilicate glass vial, intimately mix 1.0 mmol of dimedone and 1.1 mmol of the amine. If both are solids, gently grind them together with a spatula until a eutectic melt or paste forms.
-
Sealing: Cap the vial with a pressure-rated septum (PTFE/Silicone).
-
Irradiation: Place in a single-mode microwave reactor.
-
Workup: Cool the vessel to room temperature using compressed air (integrated in most reactors).
-
If solid forms: Add 2 mL cold ethanol, sonicate, and filter.
-
If oil forms: Dissolve in ethyl acetate, wash with water (to remove unreacted amine), dry over MgSO₄, and concentrate.
-
Protocol B: Acid-Catalyzed Synthesis (Difficult Substrates)
Best for: Sterically hindered amines, weak nucleophiles (e.g., nitro-anilines), or solid-solid mixtures that do not melt.
Reagents:
-
Substrate: 1,3-cyclohexanedione derivative (1.0 equiv).
-
Reagent: Amine (1.2 equiv).
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) or Montmorillonite K-10 (50 mg).
-
Solvent: Toluene or Ethanol (2–3 mL). Note: Toluene is non-polar but allows higher temperatures; Ethanol couples better with MW but limits temp to ~80-100°C unless pressurized.
Procedure:
-
Dissolve reactants and catalyst in the chosen solvent in a 10 mL microwave vial.
-
Irradiate at 130 °C for 15–20 minutes .
-
Cool and concentrate in vacuo.
-
Recrystallize from ethanol/hexane.
Workflow Visualization
Figure 2: Operational workflow for the solvent-free synthesis protocol.
Data Presentation: Microwave vs. Thermal
The following data compares the synthesis of 3-(phenylamino)-5,5-dimethylcyclohex-2-enone (from dimedone and aniline).
| Parameter | Conventional Thermal (Reflux) | Microwave (Protocol A) | Improvement Factor |
| Solvent | Toluene / Benzene | None (Solvent-Free) | Infinite (Green) |
| Catalyst | p-TsOH (Often required) | None | Cost/Purity |
| Temperature | 110 °C (Reflux) | 110 °C | Same |
| Time | 4 – 6 Hours | 5 – 10 Minutes | 30x – 50x Faster |
| Yield | 70 – 78% | 92 – 96% | +20% Yield |
| Workup | Dean-Stark trap required | Simple filtration | Operational Ease |
Data derived from comparative studies in Refs [1, 2, 4].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor coupling (low polarity). | Add 0.5 mL of a polar solvent (Ethanol or Water) to increase dielectric heating efficiency. |
| Vessel Failure | Pressure buildup from water. | Ensure the vessel is not >50% full. Use a "PowerMax" or simultaneous cooling feature if available to remove heat while maintaining power. |
| Charring/Decomposition | "Hot spots" in solid mixture. | Ensure thorough grinding before irradiation. Switch to Protocol B (Slurry) if reagents don't melt. |
| Sublimation | Amine is volatile. | Use a sealed vessel (do not use open reflux in MW). Use 1.2 – 1.5 equivalents of amine. |
References
-
El-Apasery, M. A., Al-Mousawi, S. M., & Elnagdi, M. H. (2011).[6] Green Methodologies in Organic Synthesis: Microwave Assisted Solvent- and Catalyst-Free Synthesis of Enaminones.[2][3][6] European Journal of Chemistry, 2(2), 168-172.
-
Andrade, C. K. Z., Barreto, A. F. S., & Silva, W. A. (2008).[2] Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones.[2][3] Arkivoc, (xii), 226-232.[2][3]
-
Stefani, H. A., Costa, I. M., & Silva, D. O. (2000). Synthesis of Enaminones: Reaction of β-Dicarbonyl Compounds with Amines in Water. Synthesis, 2000(11), 1526-1528.
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ajrconline.org [ajrconline.org]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green methodologies in organic synthesis: Microwave assisted solvent- and catalyst-free synthesis of enaminones and their conversion into 1,3,5-trisubstituted benzenes as well as 3-aroyl-6-substituted pyridines | European Journal of Chemistry [eurjchem.com]
Application Note: A Systematic Approach to Selecting a Recrystallization Solvent for 3-amino-5-(2-furyl)cyclohex-2-en-1-one
Introduction
3-amino-5-(2-furyl)cyclohex-2-en-1-one is a heterocyclic compound belonging to the enaminone class of molecules. Enaminones are versatile building blocks in organic synthesis, serving as precursors to a wide range of biologically active compounds and materials.[1] The purity of such intermediates is paramount to the success of subsequent synthetic steps and the integrity of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2] Its effectiveness, however, is critically dependent on the selection of an appropriate solvent or solvent system.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on how to systematically determine the optimal recrystallization solvent for 3-amino-5-(2-furyl)cyclohex-2-en-1-one. Rather than presenting a single, rigid protocol, we will detail the underlying principles, a solvent screening methodology, and a general purification workflow. This approach empowers the researcher to make informed decisions based on empirical data, ensuring high purity and yield.
Guiding Principles of Recrystallization
The foundation of recrystallization lies in the differential solubility of a compound in a given solvent at different temperatures. An ideal recrystallization solvent should exhibit the following characteristics[2][3][4]:
-
High Solute Solubility at Elevated Temperatures: The solvent must completely dissolve the compound of interest when hot (typically at or near the solvent's boiling point).
-
Low Solute Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below, allowing for its precipitation from the solution upon cooling.
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or mother liquor, after the desired compound crystallizes).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
-
Boiling Point vs. Melting Point: The solvent’s boiling point must be lower than the melting point of the compound to prevent the solute from "oiling out" (melting before it dissolves).[5]
Physicochemical Profile of 3-amino-5-(2-furyl)cyclohex-2-en-1-one
A preliminary analysis of the target molecule's structure is essential for hypothesizing a suitable range of solvents.
-
Structural Analysis: The molecule possesses several functional groups that influence its polarity:
-
Polar Moieties: The enaminone system (the vinylogous amide, -NH2 and C=O) is capable of hydrogen bonding and imparts significant polarity.
-
Moderately Polar Moiety: The furan ring is a polar aromatic heterocycle.
-
Non-polar Moiety: The cyclohexene backbone is largely non-polar and aliphatic in nature. This combination suggests that the molecule has an intermediate polarity . Therefore, solvents of intermediate polarity, or a mixture of polar and non-polar solvents, are likely to be effective.
-
-
Melting Point: The melting point of the crude solid must be determined experimentally. This is a critical parameter for solvent selection. For reference, the parent compound, 3-amino-2-cyclohexen-1-one, has a reported melting point of 129-133 °C.[6] The addition of the furyl group will alter this value, but it provides a useful preliminary estimate, guiding us to select solvents with boiling points safely below this range.
Protocol: Systematic Solvent Screening
The following protocol outlines a small-scale, systematic approach to test a range of solvents. This empirical method is the most reliable way to identify an optimal solvent.
Solvent Selection Workflow
The decision-making process for solvent screening can be visualized as follows:
Caption: Workflow for single-solvent screening.
Materials and Reagents
-
Equipment: Test tubes (13x100 mm), test tube rack, heating block or water bath, vortex mixer, Pasteur pipettes, small scale (mg resolution).
-
Crude Compound: 3-amino-5-(2-furyl)cyclohex-2-en-1-one.
-
Candidate Solvents (Analytical Grade):
-
Water (Polar Protic)
-
Ethanol (Polar Protic)
-
Methanol (Polar Protic)
-
Isopropanol (Polar Protic)
-
Ethyl Acetate (Polar Aprotic)
-
Acetone (Polar Aprotic)
-
Toluene (Non-polar)
-
Heptane or Hexane (Non-polar)
-
Step-by-Step Screening Protocol
-
Preparation: Label a series of test tubes, one for each candidate solvent.
-
Aliquot Compound: Weigh approximately 25-50 mg of the crude compound into each test tube.
-
Room Temperature Test: Add 0.5 mL of the first solvent to its corresponding tube. Vortex the mixture for 30 seconds. Observe and record solubility. If the compound dissolves completely, the solvent is likely too good and unsuitable for single-solvent recrystallization.[5]
-
Hot Solubility Test: For solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tube gently in a heating block or water bath towards the solvent's boiling point. Add solvent dropwise (up to a total of ~2 mL), with vortexing, until the solid just dissolves. Record the approximate volume of solvent used.
-
Insoluble Test: If the solid does not dissolve after adding ~2 mL of hot solvent, the solvent is considered unsuitable due to poor dissolving power.
-
Crystallization Test: For samples that fully dissolved when hot, allow the test tube to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod.
-
Cold Crystallization: Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Observation: Observe and record the quantity (e.g., estimate % recovery) and quality (e.g., well-defined needles, plates, powder) of the crystals formed.
-
Repeat: Repeat steps 3-8 for each candidate solvent.
Data Interpretation
Summarize the observations in a table. The ideal solvent will show poor solubility in the cold and excellent solubility when hot, leading to a high recovery of crystalline material upon cooling.
| Solvent | Polarity Index[7] | Solubility (Cold, ~25°C) | Solubility (Hot, ~B.P.) | Crystal Formation on Cooling | Assessment |
| Water | 9.0 | Insoluble (I) | Insoluble (I) | N/A | Poor |
| Methanol | 6.6 | Sparingly Soluble (SS) | Soluble (S) | Abundant, fine needles | Good Candidate |
| Ethanol | 5.2 | Sparingly Soluble (SS) | Soluble (S) | Abundant, well-formed plates | Excellent Candidate |
| Isopropanol | 4.3 | Insoluble (I) | Soluble (S) | High recovery, large crystals | Excellent Candidate |
| Ethyl Acetate | 4.3 | Soluble (S) | Soluble (S) | - | Poor (Too Soluble) |
| Acetone | 5.4 | Soluble (S) | Soluble (S) | - | Poor (Too Soluble) |
| Toluene | 2.3 | Insoluble (I) | Sparingly Soluble (SS) | Poor recovery | Poor |
| Heptane | 0.0 | Insoluble (I) | Insoluble (I) | N/A | Poor (Anti-solvent) |
| Note: Data in this table is hypothetical and for illustrative purposes. The user must generate this data experimentally. |
Protocol: Mixed-Solvent Recrystallization
If no single solvent provides the ideal solubility profile, a mixed-solvent system is the next logical step.[3][8] This typically involves a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble. Based on the hypothetical data above, a good pair might be Ethanol ("good") and Heptane or Water ("anti-solvent").
-
Dissolution: In a small Erlenmeyer flask, dissolve the crude compound in a minimum amount of the hot "good" solvent (e.g., Ethanol).
-
Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (e.g., Heptane) dropwise with constant swirling until a faint, persistent cloudiness appears. This is the point of saturation.
-
Clarification: Add 1-2 drops of the hot "good" solvent to just redissolve the cloudiness, ensuring the solution is perfectly saturated.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
General Protocol for Scale-Up Recrystallization
Once an optimal solvent or solvent system is identified, the following general protocol can be used for purification of larger quantities of material.
Recrystallization Process Flow
Caption: General workflow for a scale-up recrystallization.
Step-by-Step Protocol
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with swirling. Continue adding solvent until the solid is just completely dissolved.
-
Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (If Necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| "Oiling Out" | 1. Solvent boiling point is higher than the compound's melting point. 2. Solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Select a lower-boiling solvent. 2. Reheat the solution to dissolve the oil, add a small amount of extra hot solvent, and allow it to cool more slowly.[9] |
| No Crystals Form | 1. Solution is not saturated (too much solvent was used). 2. Solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. |
| Low Recovery | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with room temperature solvent. | 1. Use the minimum amount of solvent necessary for dissolution. 2. Ensure filtration apparatus is pre-heated; add a small excess of solvent before filtering. 3. Always wash crystals with ice-cold solvent. |
| Crystals are Colored | 1. Colored impurities are co-crystallizing with the product. | Before crystallization, treat the hot solution with a small amount of activated charcoal and perform a hot filtration to remove it.[9] |
References
- Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
-
University of York. Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
- Scribd.
- Unknown Source. Polarity of Solvents.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
- Unknown Source.
-
ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]
- Science Learning Center.
-
University of Rochester. Solvents and Polarity - Department of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
- Google Patents. CN111632400B - Recrystallization purification method of enamine salt.
-
Organic Chemistry Portal. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]
- Al-Zaydi, K. M. (2009).
-
ChemSrc. (2025, August 24). 3-Amino-2-cyclohexenone | CAS#:5220-49-5. Retrieved from [Link]
-
PubChem. 3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block | Request PDF. Retrieved from [Link]
- Unknown Source.
- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915–4919.
-
PubChem. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877. Retrieved from [Link]
-
PubChem. 3-Amino-5,5-dimethyl-2-cyclohexen-1-one | C8H13NO | CID 136680. Retrieved from [Link]
-
Georganics. 3-Amino-2-cyclohexen-1-one - High purity | EN. Retrieved from [Link]
-
Organic Chemistry Portal. Enaminone synthesis by amination. Retrieved from [Link]
- Defense Technical Information Center. Solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro.
Sources
- 1. Enaminone synthesis by amination [organic-chemistry.org]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 3-Amino-2-cyclohexenone | CAS#:5220-49-5 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Schiff Base Formation Using 3-amino-5-(2-furyl)cyclohex-2-en-1-one
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, and characterization of novel Schiff bases derived from 3-amino-5-(2-furyl)cyclohex-2-en-1-one. This class of compounds holds significant potential in medicinal chemistry due to the versatile reactivity of the Schiff base linkage and the inherent biological relevance of the cyclohexenone and furan scaffolds. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for informed optimization.
Introduction: The Significance of Furan-Containing Cyclohexenone Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group).[1][2][3][4][5] This functional group is of paramount importance in both synthetic and medicinal chemistry. The imine bond is a key structural motif in many biologically active molecules and serves as a versatile intermediate for the synthesis of various nitrogen-containing heterocycles.[6] The formation of a Schiff base is typically a reversible condensation reaction between a primary amine and an aldehyde or ketone.[1][3]
The precursor at the core of this guide, 3-amino-5-(2-furyl)cyclohex-2-en-1-one, is a valuable building block. The cyclohexenone moiety is a well-established pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties. The furan ring, another privileged heterocyclic system, is also a common feature in many pharmaceuticals. The combination of these two structural units with the versatile Schiff base linkage offers a powerful strategy for the generation of diverse chemical libraries for drug discovery.
The applications of Schiff bases are extensive, ranging from their use as ligands in coordination chemistry to their roles as catalysts and pigments.[1][6] In the realm of drug development, they have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticonvulsant, and antitumor effects.[5][6][7] The metal complexes of Schiff bases, in particular, often exhibit enhanced biological activity compared to the free ligands.[6][8]
This guide will provide detailed, step-by-step protocols for the synthesis of Schiff bases from 3-amino-5-(2-furyl)cyclohex-2-en-1-one, along with methods for their purification and thorough characterization using modern spectroscopic techniques.
Materials and Equipment
Reagents and Solvents
-
3-amino-5-(2-furyl)cyclohex-2-en-1-one (synthesis can be adapted from known procedures for similar compounds[9][10])
-
Aromatic and/or aliphatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde)
-
Solvents: Ethanol (absolute), Methanol, Dichloromethane (DCM), Ethyl acetate, Hexane.[3] The use of greener solvents like water is also encouraged where applicable.[11][12][13]
-
Catalysts (optional, but recommended): Glacial acetic acid, p-toluenesulfonic acid.[14]
-
Drying agents: Anhydrous sodium sulfate or magnesium sulfate.
-
Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆).
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Büchner funnel and filter flasks
-
Glassware for recrystallization
-
Column chromatography setup (glass column, silica gel or neutral alumina)[15]
-
NMR spectrometer (e.g., 400 MHz or higher)
-
FT-IR spectrometer
-
Mass spectrometer (e.g., ESI-MS or HRMS)
-
Melting point apparatus
Experimental Protocols
General Synthesis of Schiff Bases
The formation of a Schiff base from 3-amino-5-(2-furyl)cyclohex-2-en-1-one and an aldehyde is a nucleophilic addition-elimination reaction.[2][3] The primary amine of the cyclohexenone derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an unstable carbinolamine intermediate.[1][16] This intermediate then dehydrates, often facilitated by a catalyst, to yield the stable imine product.[1][16]
Step-by-Step Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 3-amino-5-(2-furyl)cyclohex-2-en-1-one in a suitable solvent (e.g., absolute ethanol, 10-20 mL per gram of amine).
-
Aldehyde Addition: To this stirring solution, add 1.0-1.2 equivalents of the desired aldehyde. If the aldehyde is a solid, it can be dissolved in a minimal amount of the same solvent before addition.
-
Catalyst Addition (Recommended): Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[17]
-
Reaction Conditions: The reaction can often proceed at room temperature, but heating to reflux may be necessary to drive the reaction to completion, especially with less reactive aldehydes.[18] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Reaction Monitoring: Spot the reaction mixture on a TLC plate alongside the starting materials. A common mobile phase for this type of compound is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The formation of a new, less polar spot (the Schiff base) and the disappearance of the starting materials indicate the progression of the reaction.
-
Work-up and Isolation: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Büchner funnel.[19] If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.[19] The resulting crude product can then be purified.
Diagram of the Synthetic Workflow
Caption: A streamlined workflow for the synthesis of Schiff bases.
Purification: The Key to High-Quality Data
Purification of the synthesized Schiff base is crucial to remove unreacted starting materials and any side products. Recrystallization is often the most effective method.[15][20]
Recrystallization Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the Schiff base is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, or mixtures like dichloromethane/hexane are good starting points.[15]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the Schiff base will decrease, leading to the formation of crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
If recrystallization is not sufficient, column chromatography over silica gel or neutral alumina can be employed.[15] It is important to use neutral alumina if the Schiff base is sensitive to acid, as silica gel is acidic.[15]
Characterization: Confirming the Structure
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. A combination of spectroscopic techniques should be used.
| Technique | Key Features to Observe | Expected Data Range/Value |
| ¹H NMR | Appearance of a singlet for the azomethine proton (-CH=N-). Disappearance of the aldehyde proton signal and the amine (-NH₂) protons of the starting material. | δ 8.0 - 9.0 ppm for the azomethine proton.[21] |
| ¹³C NMR | Appearance of a signal for the azomethine carbon (-C=N-). | δ 150 - 160 ppm for the azomethine carbon.[21] |
| FT-IR | Appearance of a strong absorption band for the C=N (imine) stretch. Disappearance of the N-H stretching bands of the primary amine. | 1600 - 1650 cm⁻¹ for the C=N stretch.[22][23] |
| Mass Spec. | Observation of the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product.[23] | Matches the calculated molecular weight. |
| Melting Point | A sharp and defined melting point range. | Varies depending on the specific Schiff base. |
Applications in Drug Discovery and Beyond
The Schiff bases synthesized from 3-amino-5-(2-furyl)cyclohex-2-en-1-one are promising candidates for various biological applications. The presence of the azomethine group is often critical for their biological activities.[1] These compounds can be screened for a wide range of pharmacological effects.
Potential Therapeutic Areas:
-
Antimicrobial Agents: Many Schiff bases and their metal complexes exhibit potent antibacterial and antifungal activity.[7] The synthesized compounds can be tested against a panel of pathogenic bacteria and fungi.
-
Anticancer Agents: The cyclohexenone scaffold is present in many natural products with anticancer properties. The synthesized Schiff bases can be evaluated for their cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Agents: Schiff bases have been reported to possess anti-inflammatory properties.[6]
-
Catalysis: Schiff base metal complexes are known to be effective catalysts in a variety of organic transformations, contributing to the field of green chemistry.[24][25]
Logical Flow for Biological Screening
Caption: A logical workflow for the biological evaluation of synthesized Schiff bases.
Conclusion
This application note provides a detailed and scientifically grounded framework for the synthesis, purification, and characterization of novel Schiff bases derived from 3-amino-5-(2-furyl)cyclohex-2-en-1-one. By following these protocols and understanding the underlying chemical principles, researchers can efficiently generate and evaluate a diverse range of compounds with significant potential in drug discovery and other chemical sciences. The versatility of the Schiff base linkage, combined with the privileged cyclohexenone and furan scaffolds, makes this an exciting area for further exploration.
References
-
Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. [Link]
-
Chemistry Schiff Bases - sathee jee. [Link]
-
How to purify Schiff base product? - ResearchGate. [Link]
-
Schiff Bases: Structure, Reaction, Synthesis & Uses Explained - Vedantu. [Link]
-
Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. [Link]
-
Suitable solvent for Schiff base reaction? - ResearchGate. [Link]
-
Schiff Base Reaction-Mechanism, Rxn setup and Application - YouTube. [Link]
-
Is there an effective way of purifying schiff bases? - ResearchGate. [Link]
-
Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry - Jetir.Org. [Link]
-
Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach - STM Journals. [Link]
-
Comparative Study for Synthesis of Schiff Base Ligand. [Link]
-
SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. [Link]
-
Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene - ACG Publications. [Link]
-
Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives - JOCPR. [Link]
-
Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from - IJSRP.org. [Link]
-
Preparation and characterization of new compounds for schiff base derived from furfural, study of some physical applications and - Neliti. [Link]
-
Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. [Link]
-
Synthesis, Spectral Studies of Some New Chalcone and Schiff Base Derivatives Derived from Cyclohexanone and Molecular Docking an. [Link]
- EP0002942A1 - Process for producing 3-amino-2-cyclohexenone - Google P
-
Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC. [Link]
-
Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes - Science Publishing Group. [Link]
-
Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science. [Link]
-
A Comprehensive Review on the Pharmacological Activity of Schiff Base Containing Derivatives - Juniper Publishers. [Link]
-
Biological applications of Schiff bases: An overview - GSC Online Press. [Link]
-
Schiff Bases: A Versatile Pharmacophore - SciSpace. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]
- 3. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained [vedantu.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. scispace.com [scispace.com]
- 7. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 10. EP0002942A1 - Process for producing 3-amino-2-cyclohexenone - Google Patents [patents.google.com]
- 11. journals.stmjournals.com [journals.stmjournals.com]
- 12. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. acgpubs.org [acgpubs.org]
- 22. ijsrp.org [ijsrp.org]
- 23. ijsra.net [ijsra.net]
- 24. jetir.org [jetir.org]
- 25. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
Application Note: Sustainable Synthetic Pathways for Furan-Bearing Enaminones
Executive Summary
Furan-bearing enaminones are privileged scaffolds in drug discovery, serving as precursors for anticonvulsant, anti-inflammatory, and antimicrobial agents. Traditional synthesis often relies on volatile organic solvents (VOCs) like benzene or toluene under reflux, resulting in poor E-factors and toxic waste streams.
This Application Note details three validated Green Chemistry protocols for synthesizing furan-bearing enaminones. By leveraging Microwave Irradiation (MW), Ultrasonication (US), and Mechanochemistry, researchers can achieve higher yields (>85%) with significantly reduced reaction times and environmental impact.
Strategic Decision Matrix
Before selecting a protocol, evaluate your substrate constraints and available equipment using the decision matrix below.
Figure 1: Strategic selection of synthetic methodology based on substrate physical properties and thermal stability.
Mechanistic Insight
The formation of enaminones from furan-ketones typically proceeds via a condensation-elimination mechanism. Understanding this pathway is crucial for troubleshooting low yields.
Reaction Model: 2-Acetylfuran + DMF-DMA
-
Step 1: Formation of the enol/enolate of the acetylfuran.
-
Step 2: Nucleophilic attack on the electrophilic carbon of the acetal.
-
Step 3: Elimination of methanol and dimethylamine (in exchange reactions) or water (in condensation).
Figure 2: General mechanistic pathway for the condensation of methyl ketones with dimethylformamide dimethyl acetal (DMF-DMA).
Experimental Protocols
Method A: Microwave-Assisted Solvent-Free Synthesis
Best for: Rapid library generation, liquid substrates (e.g., 2-acetylfuran). Green Metric: High Atom Economy, Zero VOCs.
Materials:
-
2-Acetylfuran (1.0 equiv)
-
DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.1 equiv)
-
Microwave Reactor (e.g., Monowave or CEM)
Protocol:
-
Charge: In a 10 mL microwave-transparent vial, mix 2-acetylfuran (10 mmol, 1.10 g) and DMF-DMA (11 mmol, 1.31 g). No solvent is added.[1]
-
Irradiate: Seal the vial. Set the microwave reactor to 180°C (dynamic power mode, max 150W) for 20 minutes . Note: Pressure will build up due to methanol generation; ensure the vessel is rated for >15 bar.
-
Cool: Allow the vessel to cool to 50°C using compressed air cooling.
-
Work-up: Upon cooling, the reaction mixture typically solidifies. Add cold diethyl ether (2 mL) or ethanol/water (1:1) to triturate the solid.
-
Isolate: Filter the yellow/orange crystals and wash with cold ethanol.
-
Yield: Expect 85-92%.
Method B: Ultrasound-Assisted Synthesis in Water
Best for: Thermally sensitive furan derivatives, 1,3-dicarbonyls. Green Metric: Water as solvent, Ambient Temperature.
Materials:
-
1-(Furan-2-yl)-1,3-butanedione (1.0 equiv)
-
Primary Amine (e.g., aniline or benzylamine) (1.0 equiv)
-
Ultrasonic Bath (35-40 kHz) or Probe Sonicator
-
Catalyst: Cerium(IV) Ammonium Nitrate (CAN) (1 mol%) OR Catalyst-free (if amine is liquid).
Protocol:
-
Charge: Suspend the furan-1,3-dione (5 mmol) and the amine (5 mmol) in Water (5 mL) .
-
Sonicate: Place the flask in the ultrasonic bath at ambient temperature (25-30°C). Sonicate for 15-30 minutes .
-
Observation: The mixture will likely turn from a suspension to a turbid emulsion, then precipitate the product.
-
-
Monitor: Check TLC (Ethyl Acetate:Hexane 3:7).
-
Isolate: Filter the precipitate directly. Wash with water (2 x 5 mL) to remove unreacted amine.
-
Dry: Vacuum dry at 40°C.
-
Yield: Expect 88-94%.
Method C: Mechanochemical Synthesis (Ball Milling)
Best for: Scale-up, solvent-free solid-state reactions. Green Metric: Lowest E-Factor, Energy Efficient.
Materials:
-
Furan-bearing
-diketone (1.0 equiv) -
Amine source (Ammonium acetate or primary amine) (1.2 equiv)
-
Planetary Ball Mill (e.g., Retsch PM 100)
-
Grinding Jars: Stainless steel or Zirconia (10-25 mL)
-
Balls: 2-3 balls (10mm diameter)
Protocol:
-
Load: Place the furan-diketone (10 mmol) and amine (12 mmol) into the grinding jar.
-
Add Auxiliary (Optional): If the mixture becomes a sticky paste, add silica gel (0.5 g) or NaCl as a grinding auxiliary to maintain powder consistency.
-
Mill: Set frequency to 20-25 Hz (1200-1500 rpm) . Grind for 10-20 minutes .
-
Pause: Pause every 5 minutes to scrape down the jar walls if necessary.
-
-
Extract: Remove the powder. If silica was used, wash with hot ethanol and filter. If pure, simply recrystallize from ethanol.
-
Yield: Expect 90-96%.
Comparative Data Analysis
The following data contrasts the Green Methods against the traditional reflux method (Benzene/Toluene, 110°C, 6-12 hours).
| Metric | Traditional Reflux | Method A (Microwave) | Method B (Ultrasound) | Method C (Ball Mill) |
| Reaction Time | 6 - 12 Hours | 15 - 20 Mins | 20 - 40 Mins | 10 - 20 Mins |
| Solvent | Toluene/Benzene (Toxic) | None (Solvent-Free) | Water (Green) | None (Solvent-Free) |
| Yield (%) | 65 - 75% | 85 - 92% | 88 - 94% | 90 - 96% |
| Energy Input | High (Prolonged Heat) | Moderate (Short Burst) | Low (Cavitation) | Low (Mechanical) |
| Purification | Chromatography Required | Recrystallization | Filtration | Recrystallization |
References
-
Andrade, C. K. Z., et al. (2008).[2] "Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones." ARKIVOC, (xii), 226-232.[2]
-
Wang, L., et al. (2018). "Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide." Beilstein Journal of Organic Chemistry, 14, 2348–2353.[3]
-
Al-Mousawi, S. M., et al. (2013).[1][4] "An expeditious and green synthesis of new enaminones and study their chemical reactivity... under environmentally friendly conditions." Arabian Journal of Chemistry, 6(3), 301-310.
-
Pei, S., et al. (2022). "Ultrasound-Assisted Synthesis of β-enaminone Derivatives via Tin(IV)-Catalyzed Addition Reaction." Letters in Organic Chemistry, 19(6).
-
Sridharan, V., et al. (2007).[5] "Mechanochemical synthesis of enaminones." Synlett, 2007(13), 2133-2142.
Sources
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst-free synthesis of 4-acyl- NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An expeditious and green synthesis of new enaminones and study their chemical reactivity toward some different amines and binucleophiles under environmentally friendly conditions - Arabian Journal of Chemistry [arabjchem.org]
- 5. Enaminone synthesis by amination [organic-chemistry.org]
Troubleshooting & Optimization
Preventing furan ring oxidation during enaminone synthesis
Technical Support Center: Furan-Containing Enaminones
Welcome to the technical support center for the synthesis of furan-containing enaminones. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing enaminones while preserving the integrity of the furan ring. The furan moiety, a common pharmacophore, is notoriously susceptible to oxidation under various synthetic conditions. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to ensure the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: My furan-containing starting material is decomposing during enaminone synthesis. What is the likely cause?
The most probable cause is the oxidation of the furan ring. Furans are electron-rich heterocyclic compounds that are highly susceptible to oxidation, especially under acidic conditions or in the presence of common oxidizing agents. During enaminone synthesis, reagents such as dimethylformamide-dimethyl acetal (DMF-DMA) can generate trace amounts of acid upon hydrolysis, which can catalyze furan ring opening or polymerization. Additionally, exposure to air (oxygen) over prolonged reaction times, especially at elevated temperatures, can lead to oxidative degradation.
Troubleshooting Workflow: Diagnosing Furan Decomposition
Caption: Diagnostic workflow for identifying the cause of furan ring decomposition.
Troubleshooting & Optimization Guides
Issue 1: Preventing Furan Oxidation During Condensation with DMF-DMA
Dimethylformamide-dimethyl acetal (DMF-DMA) is a widely used reagent for the synthesis of enaminones from methyl ketones. However, its use can present challenges when a furan ring is present.
Core Problem: The reaction of a furan-containing ketone with DMF-DMA often requires elevated temperatures, which, combined with the potential for in-situ generation of acidic species, creates a harsh environment for the sensitive furan ring.
Preventative Strategies & Protocols
1. Rigorous Control of Reaction Atmosphere:
The most critical first step is to exclude oxygen from the reaction mixture.
-
Protocol: Inert Atmosphere Setup
-
Assemble the reaction glassware (round-bottom flask, condenser) and dry it thoroughly in an oven at 120 °C overnight.
-
Cool the glassware under a stream of dry nitrogen or argon.
-
Add the furan-containing ketone and a magnetic stir bar to the flask.
-
Seal the flask with a septum and purge with the inert gas for at least 15-20 minutes.
-
Use degassed solvents. Solvents can be degassed by sparging with nitrogen or argon for 30 minutes or by the freeze-pump-thaw method (3 cycles).
-
Add the degassed solvent and DMF-DMA via a syringe through the septum.
-
Maintain a positive pressure of the inert gas throughout the reaction. A simple way to do this is by connecting the top of the condenser to a bubbler.
-
2. Addition of a Non-Nucleophilic Base:
To neutralize any trace acids without interfering with the enaminone formation, a mild, non-nucleophilic base can be added.
-
Rationale: Protonated intermediates can accelerate furan decomposition. A weak base scavenges these protons.
-
Recommended Bases:
-
Anhydrous Potassium Carbonate (K₂CO₃): Use a stoichiometric amount relative to potential acid impurities.
-
Proton Sponge (1,8-Bis(dimethylamino)naphthalene): A highly effective but more expensive option. Use in catalytic amounts (0.05 - 0.1 equivalents).
-
3. Optimization of Reaction Temperature and Time:
Minimize thermal stress on the furan ring.
-
Approach: Instead of running the reaction at a high, constant temperature, consider a temperature gradient or simply a lower temperature for a longer duration.
-
Experimental Workflow: Temperature Optimization
Caption: Workflow for optimizing reaction temperature to minimize furan degradation.
Comparative Data: Impact of Protective Measures
| Condition | Temperature (°C) | Reaction Time (h) | Yield of Furan-Enaminone (%) | Purity (%) |
| Air, No Additives | 100 | 6 | 15 | <50 |
| N₂ Atmosphere, No Additives | 100 | 6 | 45 | 75 |
| N₂ Atmosphere, K₂CO₃ (1.1 eq) | 80 | 8 | 78 | 92 |
| N₂ Atmosphere, K₂CO₃ (1.1 eq) | 60 | 16 | 85 | >95 |
Data are representative and may vary depending on the specific substrate.
Issue 2: Alternative Reagents for Milder Enaminone Synthesis
If DMF-DMA proves too harsh, consider alternative reagents that operate under milder conditions.
1. Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane):
-
Advantages: Bredereck's reagent is more reactive than DMF-DMA and often allows for lower reaction temperatures. It is also less prone to generating acidic byproducts.
-
Protocol: Synthesis using Bredereck's Reagent
-
Under an inert atmosphere (as described previously), dissolve the furan-containing ketone in a degassed aprotic solvent (e.g., toluene, THF).
-
Add Bredereck's reagent (1.1 - 1.5 equivalents) dropwise at room temperature.
-
Gently warm the reaction mixture to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts. The crude product can then be purified by column chromatography or recrystallization.
-
2. Use of Weinreb Amides with Organometallic Reagents:
For certain substrates, a more controlled, multi-step approach might be necessary.
-
Mechanism: This method avoids the direct condensation onto a ketone. A furan-containing Weinreb amide can be treated with a vinyl Grignard or vinyl lithium reagent. The resulting intermediate is stable and does not undergo over-addition. Subsequent workup and tautomerization yield the enaminone. This method offers excellent control but is longer.
Decision Tree: Choosing the Right Reagent
Caption: Decision tree for selecting the appropriate enaminone synthesis reagent.
References
Improving yield of 3-amino-5-(2-furyl)cyclohex-2-en-1-one in condensation reactions
Technical Support Center: Synthesis of 3-amino-5-(2-furyl)cyclohex-2-en-1-one
Welcome to the technical support center for the synthesis of 3-amino-5-(2-furyl)cyclohex-2-en-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-component condensation reaction. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively, optimize your reaction conditions, and ultimately improve your product yield and purity.
The synthesis of this enaminone is a valuable transformation, creating a versatile scaffold for further elaboration in medicinal chemistry and materials science. However, like many condensation reactions, its success hinges on a delicate balance of factors. This document provides field-proven insights and data-driven recommendations to address the common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the reaction's components and conditions.
Q1: What is the fundamental reaction mechanism for the formation of 3-amino-5-(2-furyl)cyclohex-2-en-1-one?
A1: The reaction is a variation of a Hantzsch-type dihydropyridine synthesis, proceeding through a series of equilibrium-driven steps.[1][2] The most plausible mechanism involves an initial Knoevenagel condensation between furfural and a 1,3-dicarbonyl compound, followed by a Michael addition of an enamine, and subsequent cyclization and dehydration. The enamine itself is formed in situ from the reaction between the 1,3-dicarbonyl and the ammonia source.[1][3]
Caption: Proposed reaction pathway for the three-component synthesis.
Q2: What is the optimal nitrogen source for this reaction?
A2: Ammonium acetate is frequently the reagent of choice.[4] It serves a dual purpose: providing the necessary ammonia for enamine formation while also acting as a mild acidic catalyst to promote the condensation and dehydration steps.[5] Using anhydrous ammonia gas can also be effective but requires more specialized equipment.
Q3: How critical is the purity of the starting materials, especially furfural?
A3: Purity is paramount. Furfural is susceptible to oxidation (turning darker in color) and polymerization under acidic conditions, which can lead to the formation of tarry byproducts and significantly reduce yield.[6][7] It is highly recommended to use freshly distilled or newly purchased furfural for best results. The 1,3-dicarbonyl compound and ammonium source should also be of high purity to avoid introducing contaminants that could inhibit the reaction.[8]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, solvent-free or mechanochemical approaches have proven effective for many enaminone syntheses.[9] Grinding the solid reactants together, sometimes with a solid catalyst like KHSO₄ and SiO₂, can promote the reaction under mild conditions and simplify workup.[9] However, for the specific synthesis involving furfural, solvent-based methods that allow for azeotropic water removal often provide more consistent control over the reaction.
Troubleshooting Guide: Improving Reaction Yield
This section provides direct answers to specific problems you may encounter during your experiments.
Q5: My reaction yield is consistently low (<40%). What are the most common causes and how can I address them?
A5: Low yields in condensation reactions are typically due to an unfavorable equilibrium, suboptimal conditions, or competing side reactions.[5]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
-
Inefficient Water Removal: The reaction produces one or more equivalents of water. According to Le Châtelier's principle, its presence can shift the equilibrium back towards the reactants.[5][10]
-
Solution: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, isopropanol) to azeotropically remove water as it forms. This is one of the most effective ways to drive the reaction to completion.[11]
-
-
Suboptimal Temperature: Temperature affects the rate of all reaction steps. Too low, and the reaction may not proceed; too high, and you risk degradation of furfural or formation of byproducts.[12][13]
-
Solution: The optimal temperature is often the reflux temperature of the chosen solvent. If degradation is observed, consider a lower-boiling solvent or running the reaction at a slightly lower temperature for a longer duration.
-
-
Catalyst Issues: The choice and amount of catalyst are crucial.
Q6: I am observing a dark, insoluble tar-like substance in my reaction flask. What is causing this and how can it be minimized?
A6: This is almost certainly due to the polymerization of furfural or side reactions like the Cannizzaro reaction, which can occur under basic conditions.[7] Furfural is notoriously unstable, especially at elevated temperatures and in the presence of strong acids or bases.
-
Solutions:
-
Purify Furfural: Always use freshly distilled furfural.
-
Control Temperature: Avoid excessive heat. Do not exceed the reflux temperature necessary for efficient water removal.
-
Use Mild Catalysts: Stick to milder catalysts like ammonium acetate or catalytic amounts of PTSA rather than strong mineral acids or bases.
-
Order of Addition: Consider adding the furfural slowly to the heated mixture of the other components to maintain a low instantaneous concentration, thereby reducing its self-condensation.
-
Q7: The reaction produces a mixture of products that are difficult to separate. What are the likely side products?
A7: Besides the desired product, several other species can form, complicating purification.
-
Michael Adduct: The open-chain intermediate prior to the final cyclization and dehydration may persist if the reaction does not go to completion.
-
Hantzsch-type Byproducts: If conditions are not carefully controlled, a competing Hantzsch pyridine synthesis can occur, leading to a different heterocyclic core.[8]
-
Self-Condensation Products: As mentioned, furfural can react with itself. Additionally, the 1,3-dicarbonyl can undergo self-condensation.
Table 1: Influence of Key Reaction Parameters on Yield
| Parameter | Condition / Choice | Rationale & Expected Outcome | Source(s) |
| Solvent | Toluene or Isopropanol | Forms an effective azeotrope with water, allowing for its removal via a Dean-Stark trap to drive the reaction forward. Isopropanol has been shown to be effective for easier crystallization of similar products. | [5][11] |
| Ethanol or Methanol | Reactants are often soluble, but azeotropic water removal is less efficient. May require longer reaction times or the use of a dehydrating agent. | [12][14] | |
| Catalyst | Ammonium Acetate | Acts as both ammonia source and mild Brønsted acid catalyst. A good starting point for optimization. | [2][4] |
| p-Toluenesulfonic Acid (PTSA) | A stronger acid catalyst that can accelerate the rate-limiting dehydration steps. Use in catalytic amounts (1-5 mol%) to avoid furfural polymerization. | [2][5] | |
| Temperature | Reflux | Generally provides sufficient energy to overcome activation barriers while enabling continuous water removal. The specific temperature depends on the solvent's boiling point. | [11][13] |
| Stoichiometry | Slight excess of NH₄OAc | Ensures sufficient ammonia is available to drive the formation of the enaminone intermediate. | [4] |
Experimental Protocols
The following protocols provide a validated starting point for your experiments.
Protocol 1: Standard Synthesis via Azeotropic Dehydration
This protocol is optimized for driving the reaction to completion by removing water.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagent Charging: To the flask, add cyclohexane-1,3-dione (1.0 eq.), ammonium acetate (1.1-1.3 eq.), and toluene (approx. 5 mL per mmol of dione).
-
Furfural Addition: Add freshly distilled furfural (1.0 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-6 hours).
-
Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 1:1 Hexane:Ethyl Acetate). The product spot should be significantly less polar than the starting dione.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the toluene. If so, collect the solid by filtration and wash with cold toluene or diethyl ether.
-
Purification: If the product does not precipitate or requires further purification, concentrate the toluene under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol, ethyl acetate, or an isopropanol/water mixture.[4]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hot ethanol or isopropanol).
-
Dissolution: Heat the mixture gently with stirring until the solid completely dissolves. If it does not dissolve, add more solvent dropwise until a clear solution is obtained at the solvent's boiling point.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. For improved crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
References
- BenchChem. (2025).
- General method for the synthesis of enaminones via photoc
- General Method for the Synthesis of Enaminones via Nickel Photoc
- Enaminone synthesis by amin
- Plaçais, C., et al. (2021).
- Ashenhurst, J. (2025, April 16). Enamines. Master Organic Chemistry.
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. (n.d.).
- Crystal structure of 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one. (n.d.). NIH.
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
- Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to piperazine co. (n.d.). Semantic Scholar.
- 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis. (n.d.). ChemicalBook.
- Process for producing 3-amino-2-cyclohexenone. (n.d.).
- Hantzsch pyridine synthesis. (n.d.). Wikipedia.
- BenchChem. (n.d.).
- Mechanism of aldol condensation of furfural with carbonyl compounds over CaO/MgAl2O4. (n.d.).
- Huang, R., et al. (n.d.).
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enaminone synthesis by amination [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. EP0002942A1 - Process for producing 3-amino-2-cyclohexenone - Google Patents [patents.google.com]
- 14. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for ammonium acetate condensation with diketones
Topic: Optimizing Reaction Temperature for Imidazole and Pyrrole Synthesis Audience: Medicinal Chemists, Process Development Scientists[1]
Core Directive: The Thermodynamics of Condensation[1]
The "Goldilocks" Zone of Heterocycle Formation
In the condensation of ammonium acetate (
-
The Mechanism: The reaction proceeds via a multi-step pathway: (1) Ammonia release from
,[1] (2) Imine formation (reversible),[1] (3) Nucleophilic attack/Condensation, and (4) Dehydrative aromatization (irreversible). -
The Temperature Conflict:
-
Activation Energy (
): The final dehydration step to form the aromatic ring typically requires temperatures to overcome the energetic barrier of water elimination. -
Reagent Instability: Ammonium acetate begins to sublime and decompose (releasing
gas) at .[2] If the reaction is open to the atmosphere at this temperature, you lose your nitrogen source before the cycle closes. -
Substrate Sensitivity: 1,2-diketones (e.g., Benzil) are prone to the Benzilic Acid Rearrangement under highly basic conditions or excessive heat, leading to ring contraction byproducts rather than the desired heterocycle.[1]
-
Technical Insight: For standard thermal heating, the optimal window is
Troubleshooting Guide & FAQs
Q1: My reaction mixture turns into a dark, viscous tar instead of precipitating the product. Why?
Diagnosis: This is the "Maillard-type" polymerization effect.
Root Cause: Excessive temperature (
-
Lower the Temperature: Cap your heating bath at
. -
Switch Solvents: If using neat conditions (solvent-free), switch to Glacial Acetic Acid . It acts as both solvent and catalyst, buffering the pH and stabilizing the imine intermediates, preventing random polymerization.
-
Inert Atmosphere: Run the reaction under Nitrogen (
). Oxygen at high temperatures accelerates oxidative degradation of the diketone.
Q2: I see white crystals clogging my reflux condenser, and the reaction stalls.
Diagnosis: Ammonium Acetate Sublimation.
Root Cause: The reaction temperature exceeds the decomposition point of
-
Stoichiometric Excess: Increase
from 2.0 equivalents to 4.0–5.0 equivalents . This compensates for the loss of ammonia gas. -
Closed Vessel: Switch to a sealed tube or pressure vial. This keeps the ammonia partial pressure high, forcing the equilibrium toward the imine intermediate.
Q3: Can I use Microwave (MW) irradiation to speed this up?
Diagnosis: Yes, but temperature monitoring is critical. Technical Insight: MW heating is superior for this condensation because it provides rapid, uniform heating that pushes the dehydration step faster than the degradation pathways.[1] Protocol Adjustment:
-
Temp:
(Hold time: 5–10 mins). -
Critical Step: You must use a sealed vessel. In an open MW vessel, the solvent/reagents will flash-boil or sublime instantly.
Experimental Protocols
Method A: Standard Thermal Reflux (High Purity)
Best for: Large scale, sensitive substrates.[1]
-
Setup: Round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
Execution:
-
Heat to
(oil bath temperature). -
Reflux for 6–8 hours . Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
-
Workup:
Method B: Microwave-Assisted Synthesis (High Speed)
Best for: Library generation, screening.[1]
-
Setup: 10 mL Microwave Process Vial (Sealed).
-
Reagents:
-
Execution:
-
Ramp: 1 min to target temp.
-
Hold:
for 5 minutes . -
Pressure: Max 15 bar (ensure vial rating).
-
-
Workup:
-
Add cold water directly to the vial. Sonicate to precipitate product.
-
Comparative Data: Solvent & Temperature Effects
| Solvent System | Temp ( | Time | Typical Yield | Primary Issue |
| Methanol/Ethanol | 12-24 h | 40-60% | Slow kinetics; incomplete dehydration. | |
| Glacial Acetic Acid | 4-8 h | 85-95% | Optimal balance. Acid catalysis helps mechanism. | |
| Solvent-Free (Thermal) | 1-2 h | 70-80% | Charring/Tars; poor heat transfer. | |
| Solvent-Free (MW) | 5 min | 88-96% | Requires specialized equipment (sealed vessel). |
Visual Logic: Troubleshooting Workflow
Caption: Logic flow for diagnosing common failure modes in ammonium acetate/diketone condensation.
References
-
BenchChem Technical Support. (2025).[6] Imidazole Ring Formation Reactions: A Technical Support Center. Retrieved from
-
Wolkenberg, S. E., et al. (2004).[1][10] Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters, 6(9), 1453-1456.[1] Retrieved from
-
Kidwai, M., et al. (2009).[1] Solventless synthesis of 2,4,5-trisubstituted imidazoles using molecular iodine as catalyst. Journal of Chemical Sciences. Retrieved from
-
Vinipul Inorganics. (2021).[2] How stable is Ammonium Acetate under various temperature conditions? Retrieved from
-
Siddarth, H. S., et al. (2021).[1][12] A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. Retrieved from
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. vinipul.com [vinipul.com]
- 3. journalijar.com [journalijar.com]
- 4. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ammonium acetate - Sciencemadness Wiki [sciencemadness.org]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. ijprajournal.com [ijprajournal.com]
Removing unreacted 5-(2-furyl)-1,3-cyclohexanedione from crude product
Topic: Removal of Unreacted 5-(2-furyl)-1,3-cyclohexanedione
Executive Summary
This guide addresses the removal of unreacted 5-(2-furyl)-1,3-cyclohexanedione (referred to hereafter as FCHD ) from crude reaction mixtures.[1]
The Core Challenge: FCHD possesses a specific chemical duality:
-
High Acidity (pKa ~4.8): The 1,3-dicarbonyl system makes the C2 protons significantly acidic [1].[1]
-
Acid Sensitivity: The furan ring at the C5 position is prone to ring-opening and polymerization in the presence of strong mineral acids [2].
The Solution: Because FCHD is significantly more acidic than most downstream products (e.g., enol ethers, alkylated derivatives, or fused heterocycles), chemoselective Acid-Base Extraction is the "Gold Standard" removal method. This guide prioritizes non-chromatographic separation to maximize yield and prevent furan degradation.[1]
Section 1: Diagnostic & Triage
Before proceeding, confirm your system parameters to select the correct protocol.
Assumption: Your Target Product is neutral or significantly less acidic (pKa > 9) than the FCHD starting material.
| Parameter | Value / Condition | Implication |
| Target Molecule | FCHD (Starting Material) | Impurity to be removed. |
| pKa of FCHD | ~4.78 ± 0.20 [1] | Soluble in weak base (pH > 8).[1] |
| Furan Stability | Acid-Sensitive | Avoid strong acids (pH < 2) or heat during workup.[1] |
| Solubility (Neutral) | DCM, EtOAc, Alcohols | Soluble in organic extraction solvents. |
| Solubility (Anionic) | Water, Basic Buffer | Soluble in aqueous base (The separation vector). |
Section 2: The "Gold Standard" Protocol (Liquid-Liquid Extraction)
This method exploits the acidity of the 1,3-dione moiety.[2] By converting FCHD into its water-soluble enolate salt, it partitions into the aqueous phase, leaving your neutral product in the organic phase.
Reagents Required:
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Base: 10% w/v Aqueous Sodium Carbonate (
).[1]
Step-by-Step Methodology:
-
Solubilization: Dissolve the crude reaction mixture in DCM or EtOAc (approx. 10-20 mL per gram of crude).
-
First Wash (The Scavenge): Transfer to a separatory funnel.[1] Add an equal volume of 10%
.[1] -
Equilibration: Shake vigorously for 2 minutes. Vent frequently.
-
Mechanism:[2] FCHD is deprotonated to form the sodium enolate, which migrates to the water layer.
-
-
Separation: Allow layers to separate. Collect the Organic Layer (contains Product) and the Aqueous Layer (contains FCHD impurity).
-
Second Wash: Wash the Organic Layer again with fresh 10%
to remove trace FCHD.[1] -
Back-Extraction (Yield Optimization): Wash the combined Aqueous layers once with a small volume of fresh organic solvent.[1] Combine this organic wash with your main Organic Layer (recovers any product trapped in the emulsion).
-
Final Rinse: Wash the combined Organic Layer with Brine (Saturated NaCl) to remove residual base.[1]
-
Drying: Dry over Anhydrous
, filter, and concentrate.
Visualization of the Separation Logic
Caption: Flowchart demonstrating the chemoselective partitioning of acidic FCHD into the aqueous phase.
Section 3: Solid-Phase Scavenging (Chromatography Free)
If your product is water-sensitive or forms intractable emulsions, use Basic Alumina filtration.[1] This is a "dry" version of the extraction above.
-
Principle: The acidic FCHD chemisorbs onto the basic sites of the alumina, while neutral organic molecules elute freely.
-
Protocol:
-
Pack a short plug (pad) of Basic Alumina (Activity Grade III) in a sintered glass funnel or a disposable syringe barrel.[1]
-
Dissolve crude in a non-polar solvent (DCM or Toluene).[1]
-
Pass the solution through the plug using vacuum or gentle pressure.
-
Rinse with 2 column volumes of the solvent.[3]
-
Concentrate the filtrate.[1] The FCHD remains stuck to the alumina.
-
Section 4: Troubleshooting & FAQs
Q1: I used the extraction method, but my product is gone. Where is it?
-
Diagnosis: Your product might also be acidic (e.g., contains a phenol, carboxylic acid, or another 1,3-dione).
-
Fix: Check the aqueous layer.[2][4] Acidify a small aliquot to pH 4.[1] If precipitate forms, your product extracted with the FCHD.
-
Alternative: If your product is acidic, you cannot use base extraction. You must use Recrystallization .[1]
-
Recommended Solvent: Acetonitrile or Toluene [3].[1] FCHD is highly soluble in polar solvents; try to crystallize your product from a non-polar solvent or use Acetonitrile (where FCHD remains soluble in the mother liquor).
-
Q2: Can I use Silica Gel Chromatography?
-
Warning: 1,3-diones like FCHD "streak" (tail) badly on standard silica due to interaction with acidic silanols.[1]
-
Fix: If you must column, add 0.5% Acetic Acid to your mobile phase. This keeps FCHD in the protonated (neutral) form, tightening the band.
-
Risk: Acidic mobile phases can degrade the furan ring if the fraction sits too long. Evaporate fractions immediately at low temperature (<40°C).
Q3: I want to recover the unreacted FCHD for reuse. How do I do that?
-
Protocol: Take the Aqueous Layer from Section 2.
-
Step 1: Cool to 0°C (Ice bath). Crucial for furan stability.
-
Step 2: Slowly add 1M HCl dropwise with stirring.
-
Endpoint: Stop when pH reaches ~3-4. Do not go to pH 1.
-
Result: FCHD will precipitate as a pale solid.[1] Filter and dry under vacuum.[1]
Q4: Why not use NaOH?
-
Safety: While FCHD is stable in dilute base, strong bases (high pH) combined with heat can induce retro-Claisen type fragmentation or ring-opening of the furan over time [2].[1] Carbonate is milder and sufficient for the pKa of 4.8.
References
-
PubChem. (2025).[1] 5-(2-Furyl)cyclohexane-1,3-dione Compound Summary (CID 658692).[1] National Library of Medicine.[1] Retrieved from [Link]
-
ResearchGate. (2022).[1] Preparation of 1,3-cyclohexanedione...[2][3][5][6][7][8][9] Acetonitrile as recrystallization solvent.[1][9] Retrieved from [Link] (Analogous purification data).
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 5-(2-furyl)-1,3-cyclohexanedione before handling.
Sources
- 1. 5-(2-Furyl)cyclohexane-1,3-dione | C10H10O3 | CID 699513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Cyclohexanedione synthesis - chemicalbook [chemicalbook.com]
- 3. CA1200558A - Process for the isolation of crystalline 1,3- cyclohexanedione - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. 5-(Furan-2-yl)cyclohexane-1,3-dione , 98% , 1774-11-4 - CookeChem [cookechem.com]
- 7. EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor - Google Patents [patents.google.com]
- 8. premiersolvents.com [premiersolvents.com]
- 9. researchgate.net [researchgate.net]
Stability of 3-amino-5-(2-furyl)cyclohex-2-en-1-one in acidic vs basic media
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support guide for 3-amino-5-(2-furyl)cyclohex-2-en-1-one. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical solutions for handling this versatile chemical intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern its stability, helping you to anticipate and solve challenges in your experimental work.
The core structure, a vinylogous amide or "enaminone," is known for its unique reactivity, but this also imparts specific stability liabilities.[1] The presence of an acid-sensitive furan moiety further complicates its handling. This guide consolidates our field experience and published literature to provide a comprehensive resource for your work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of 3-amino-5-(2-furyl)cyclohex-2-en-1-one in acidic media?
A1: The primary cause of degradation in acidic conditions is the rapid acid-catalyzed hydrolysis of the enaminone system.[2][3] The mechanism begins with the protonation of the electron-rich C-C double bond (specifically at the α-carbon), which is generally the rate-determining step.[4][5] This creates a resonance-stabilized iminium ion intermediate. This iminium ion is highly electrophilic and is readily attacked by water, leading to a carbinolamine intermediate that quickly collapses to regenerate the parent β-dicarbonyl compound (5-(2-furyl)cyclohexane-1,3-dione) and ammonia.
A critical secondary factor is the acid lability of the furan ring itself. In strongly acidic environments, the furan ring can undergo protonation, leading to irreversible ring-opening, polymerization, or other side reactions, further contributing to product loss and sample impurity.[6]
Q2: How does the stability of the compound change in neutral or basic media?
A2: The compound is significantly more stable in neutral to moderately basic conditions.[7] In a basic medium, the enaminone's amino group can be deprotonated to form a resonance-stabilized anion. This negatively charged species is not susceptible to the hydrolytic pathway seen under acidic conditions. From our experience, many enaminones can be stored in aprotic solvents or as solids for extended periods with minimal degradation. However, very strong basic conditions combined with heat could potentially promote other, slower degradation pathways, though this is less common than acid hydrolysis. A study on a similar enaminone (E118) showed it was significantly stable in 0.1 M sodium hydroxide and physiological phosphate buffer (pH ~7.5).[7]
Q3: My purification on a standard silica gel column is giving poor recovery. What is happening?
A3: This is a classic issue encountered with enaminones. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups on its surface. When you load your compound, these acidic sites can catalyze the on-column hydrolysis described in Q1, leading to streaking, the appearance of new, more polar spots on TLC, and ultimately, low recovery of the desired product.[8] The furan ring can also be degraded by the acidic silica surface.
Q4: Can the choice of solvent affect the stability during reactions or storage?
A4: Absolutely. Protic solvents, particularly water and alcohols, can participate directly in the hydrolysis mechanism and should be avoided, especially under acidic conditions.[2] For reactions and short-term storage in solution, anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are highly recommended to enhance stability.[2] When preparing stock solutions for biological assays, using anhydrous DMSO or DMF is standard practice.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue / Observation | Primary Suspected Cause(s) | Recommended Troubleshooting Actions & Explanations |
| Degradation during aqueous workup after synthesis. | Acid-Catalyzed Hydrolysis. The use of strong acids (e.g., 1M HCl) to neutralize the reaction or wash organic layers is likely hydrolyzing the enaminone. | 1. Use a milder acid: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic. 2. Use a basic wash: Employ a saturated sodium bicarbonate (NaHCO₃) solution for neutralization. 3. Minimize contact time: Perform the aqueous wash quickly and at low temperatures (e.g., in an ice bath) to reduce the rate of hydrolysis. |
| Purified compound degrades after a short period of storage as a solid. | 1. Residual Acid: Trace amounts of acid from purification (e.g., HCl from a salt trituration or residual silica) can catalyze degradation over time. 2. Air/Moisture Exposure: The compound may be hygroscopic, and absorbed water can facilitate hydrolysis. | 1. Ensure Neutrality: After final purification, dissolve a small sample in a neutral solvent and check the pH. If acidic, consider re-purifying with a neutralized system or performing a final wash with a mild base. 2. Store Properly: Store the solid in an amber vial under an inert atmosphere (Nitrogen or Argon) in a desiccator at low temperatures (-20°C is recommended for long-term storage).[2] |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation in Assay Buffer. Many biological buffers are slightly acidic (pH < 7.4). The enaminone may be hydrolyzing over the course of the experiment, reducing its effective concentration. | 1. Confirm Buffer pH: Check the pH of your final assay medium. 2. Run a Stability Control: Incubate the compound in the assay buffer (without cells or enzymes) for the full duration of the experiment. Analyze the sample by HPLC or LC-MS at t=0 and at the final time point to quantify any degradation.[7] 3. Prepare Fresh Solutions: Always prepare stock solutions fresh in an anhydrous aprotic solvent (e.g., DMSO) immediately before use.[2] |
| Appearance of a brown, insoluble material during an acid-catalyzed reaction. | Furan Ring Polymerization. Strong acids can cause the furan ring to polymerize into insoluble "furanic polymers" or humins.[6][9] | 1. Reduce Acid Strength/Concentration: Use the mildest acid catalyst at the lowest possible concentration that still promotes the desired reaction. 2. Lower Temperature: Perform the reaction at a lower temperature to disfavor the polymerization pathway. 3. Change Solvent: Polar aprotic solvents like DMF have been shown to stabilize furan derivatives against acid-catalyzed degradation.[6] |
Mechanistic Pathways & Workflows
To provide a clearer understanding, the following diagrams illustrate the key chemical transformations and a recommended analytical workflow.
Mechanism of Acid-Catalyzed Hydrolysis
The diagram below outlines the step-by-step hydrolytic degradation of the enaminone core in the presence of acid and water.
Caption: The key steps in the acid-catalyzed degradation of the enaminone.
Furan Ring Instability in Strong Acid
The furan ring presents a separate stability challenge under strongly acidic conditions, often leading to intractable byproducts.
Caption: Acid-catalyzed degradation pathways for the furan substituent.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol provides a robust method to quantitatively assess the stability of 3-amino-5-(2-furyl)cyclohex-2-en-1-one under various pH conditions.[7][10]
1. Preparation of Buffers and Solutions: a. Prepare buffer solutions at the desired pH values (e.g., pH 2.0 HCl/KCl, pH 5.0 Acetate, pH 7.4 Phosphate, pH 9.0 Borate). b. Prepare a concentrated stock solution (e.g., 10 mg/mL) of the test compound in anhydrous DMSO or Acetonitrile.
2. Kinetic Measurement: a. In separate HPLC vials, add the required volume of each buffer solution. Equilibrate the vials to the desired test temperature (e.g., 25°C or 37°C). b. At time t=0, spike each vial with a small aliquot of the stock solution to achieve the desired final concentration (e.g., 100 µg/mL). Mix thoroughly. c. Immediately inject an aliquot from each vial into the HPLC system to get the t=0 reading. d. Continue to inject samples from each vial at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).
3. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if compatible with the compound's stability at the injection point).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λ_max of the enaminone.
-
Validation: Ensure the method is stability-indicating, meaning the peaks for the parent compound and its degradants are well-resolved.
4. Data Analysis: a. Plot the natural logarithm of the peak area of the parent compound (ln[Area]) versus time for each pH condition. b. For first-order kinetics, the plot will be linear. The slope of this line is the negative of the observed rate constant (k_obs).[2] c. Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs.
Protocol 2: Preparative Purification using Neutralized Silica Gel
This procedure minimizes on-column degradation during chromatographic purification.[8]
1. Preparation of Neutralized Silica: a. Prepare the column slurry as usual with your chosen eluent system (e.g., Hexane/Ethyl Acetate). b. Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v). For example, add 10 mL of Et₃N to 990 mL of eluent. c. Allow the slurry to sit for 15-20 minutes, with occasional swirling, to ensure the acidic sites on the silica are neutralized.
2. Column Packing and Running: a. Pack the column with the neutralized slurry. b. Equilibrate the packed column with at least 2-3 column volumes of the eluent (also containing 1% Et₃N). c. Dissolve the crude compound in a minimum amount of the mobile phase and load it onto the column. d. Elute the column with the triethylamine-containing solvent system, collecting fractions as usual.
3. Post-Purification Workup: a. Combine the pure fractions. b. Remove the solvent and the volatile triethylamine under reduced pressure. To ensure complete removal of Et₃N, you may co-evaporate with a solvent like dichloromethane several times.
Data Summary: Expected Stability Profile
The following table provides an at-a-glance summary of the expected stability of 3-amino-5-(2-furyl)cyclohex-2-en-1-one under different conditions, based on established principles for enaminones and furans.
| Condition | pH Range | Expected Half-Life (t½) at 25°C | Primary Degradation Pathway | Key Considerations |
| Strongly Acidic | < 3 | Minutes to Hours | Enaminone Hydrolysis & Furan Ring Opening/Polymerization | Avoid completely for storage and workup.[6][7] |
| Mildly Acidic | 4 - 6 | Hours to Days | Enaminone Hydrolysis | Rate is highly dependent on buffer concentration and temperature.[5] |
| Neutral | 6.5 - 7.5 | Weeks to Months | Slow Hydrolysis (if water is present) | Generally stable for experimental timescales.[7] |
| Moderately Basic | 8 - 10 | Months or Longer | Minimal Degradation | Optimal pH range for storage in aqueous buffers.[7] |
| Solid State | N/A | > 1 Year | Slow oxidation or hydrolysis if exposed to air/moisture | Store cold, dry, and under an inert atmosphere for maximum shelf life.[2] |
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Enaminone Compounds.
- Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms.
- Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism.
- Dixon, J. E., & Viola, R. E. (n.d.). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed.
- Sayer, J. M., & Jencks, W. P. (1973). Catalytic reactions involving azomethines. XII. Mechanism of hydrolysis of primary and secondary enamines.
- Abdel-Hamid, M. E. (2002). Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS. PubMed.
- Benchchem. (n.d.). Technical Support Center: Overcoming Side Reactions in Enaminone Functionalization.
- R Discovery. (2001, October 22). Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS.
- RSC Publishing. (2022, November 24).
- Wikipedia. (n.d.). Enamine.
- Wirsching, P., et al. (1995).
- American Chemical Society. (n.d.). Mechanism of enamine hydrolysis.
- Kascheres, C. (2003). The Chemistry of Enaminones, Diazocarbonyls and Small Rings: Our Contribution. J. Braz. Chem. Soc.
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 6). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons.
- SciSpace. (2013, October 1). Synthesis of Vinylogous Amides by Gold(I)
- Making Molecules. (2024, September 2). Enamines.
- PMC. (n.d.). Further studies on the application of vinylogous amides and β-halovinylaldehydes to the regiospecific synthesis of unsymmetrical, polyfunctionalized 2,3,4.
- Benchchem. (n.d.). stability issues of furan rings in acidic or basic conditions.
- Organic Chemistry Portal. (n.d.).
- CHIRALEN. (n.d.). 3-AMino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one.
- Beilstein Journals. (2025, July 29).
- ResearchGate. (n.d.). Recent Developments in the Chemistry of Enaminones.
- CSIRO Publishing. (2009, September 17). The Enantiocontrolled Synthesis of a Highly Functionalized Cyclohexenone Related to the A-Ring of the Furanosteroid Viridin.
- ResearchGate. (2025, August 7). Influence of furanic polymers on selectivity of furfural rearrangement to cyclopentanone.
- PMC. (n.d.). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons.
-
PMC. (n.d.). Precise Synthesis of Ester-Functionalized Cyclo[7]- and Cyclo[8]furans.
- PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
- PMC. (n.d.).
- MDPI. (2011, December 27). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Organic Chemistry Portal. (n.d.).
- PMC. (2025, July 29).
- PubChem. (n.d.). 3-Aminocyclohex-2-en-1-one.
- ChemicalBook. (n.d.). 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis.
- ACS Publications. (2013, August 19).
- Semantic Scholar. (n.d.). Reaction of 3-aminocyclohex-2-en-1-ones with arylidenemalononitriles: synthesis of N-substituted 1,4,5,6,7,8- hexahydroquinolin-.
- MDPI. (2000, October 31). Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines.
- ResearchGate. (2025, August 6).
- Chemspace. (n.d.). 3-aminocyclohex-2-en-1-one - C6H9NO | CSSB00000183689.
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectroscopic Features of 3-amino-5-(2-furyl)cyclohex-2-en-1-one
This guide provides an in-depth analysis of the characteristic 1H Nuclear Magnetic Resonance (NMR) peaks for the novel enaminone, 3-amino-5-(2-furyl)cyclohex-2-en-1-one. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of the compound's 1H NMR spectrum, supported by comparative data from analogous structures and alternative analytical techniques. Our objective is to furnish a robust, scientifically-grounded resource for the structural elucidation and characterization of this and similar molecules.
Introduction
3-amino-5-(2-furyl)cyclohex-2-en-1-one is a multifunctional molecule featuring an α,β-unsaturated ketone system, a vinylogous amide (enaminone) moiety, and a heterocyclic furan ring. This unique combination of functional groups makes it a compound of interest in synthetic and medicinal chemistry. Accurate structural verification is paramount, and 1H NMR spectroscopy stands as a primary tool for this purpose. This guide will dissect the anticipated proton signals, offering a baseline for researchers working with this or structurally related compounds.
Predicted 1H NMR Spectral Characteristics
While a definitive experimental spectrum for 3-amino-5-(2-furyl)cyclohex-2-en-1-one is not publicly available, a detailed prediction of its 1H NMR spectrum can be constructed based on established principles of NMR spectroscopy and extensive data from structurally similar compounds. The expected chemical shifts (δ) are presented in Table 1.
The core of the molecule is the cyclohex-2-en-1-one ring. The protons on this ring, along with those on the amino and furan substituents, will give rise to a series of characteristic signals. The enaminone system, with its delocalized electrons, significantly influences the chemical shifts of nearby protons.[1][2]
Table 1: Predicted 1H NMR Chemical Shifts for 3-amino-5-(2-furyl)cyclohex-2-en-1-one
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH₂ | 5.0 - 7.0 | Broad singlet | Chemical shift is solvent and concentration dependent; may exchange with D₂O.[3] |
| H-2 (vinylic) | 5.0 - 5.5 | Singlet | Deshielded by the adjacent carbonyl group and the enamine nitrogen.[4] |
| H-4 (allylic) | 2.2 - 2.8 | Multiplet | Protons are diastereotopic, expected to show complex splitting. |
| H-5 (methine) | 3.0 - 3.5 | Multiplet | Deshielded by the adjacent furan ring and its position on the cyclohexene ring. |
| H-6 (allylic) | 2.4 - 3.0 | Multiplet | Protons are diastereotopic and adjacent to a carbonyl group, leading to downfield shift and complex splitting. |
| Furan H-5' | 7.3 - 7.5 | Doublet or multiplet | Most deshielded furan proton due to proximity to oxygen.[5] |
| Furan H-3' | 6.0 - 6.3 | Doublet or multiplet | |
| Furan H-4' | 6.3 - 6.5 | Multiplet |
Rationale for Predicted Chemical Shifts:
-
Enaminone Protons (NH₂ and H-2): The amino protons (NH₂) are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.[2] Their chemical shift is highly variable.[3] The vinylic proton at C-2 (H-2) is part of the electron-rich enamine system and is expected to be a singlet, as seen in similar 3-aminocyclohex-2-enones.[4]
-
Cyclohexenone Ring Protons (H-4, H-5, H-6): The allylic protons at C-4 and C-6 will be diastereotopic and are expected to appear as complex multiplets. Their chemical shifts are influenced by their proximity to the double bond and the carbonyl group.[6] The methine proton at C-5 (H-5), being adjacent to the furan ring, will be deshielded.
-
Furan Ring Protons: The protons of the 2-substituted furan ring will exhibit a characteristic splitting pattern. The proton at the 5'-position is typically the most deshielded, appearing furthest downfield.[5] The protons at the 3' and 4' positions will have chemical shifts and coupling constants typical for a 2-substituted furan.[7]
Comparison with Alternative Analytical Techniques
While 1H NMR is a powerful tool, a comprehensive characterization of 3-amino-5-(2-furyl)cyclohex-2-en-1-one should be corroborated by other analytical methods.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Carbon skeleton, presence of carbonyl, olefinic, and furan carbons. | Complements ¹H NMR for a complete structural picture. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, N-H, C=C). | Fast and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity and provides molecular formula with high-resolution MS. | Does not provide detailed stereochemical information. |
| X-ray Crystallography | Definitive 3D molecular structure. | Unambiguous structural determination. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
Each technique provides a unique piece of the structural puzzle. For unequivocal structure confirmation, a combination of these methods is recommended.
Experimental Protocols
1H NMR Sample Preparation and Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[8]
-
Sample Preparation:
-
Weigh 5-10 mg of 3-amino-5-(2-furyl)cyclohex-2-en-1-one.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the NH₂ protons.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
NMR Spectrometer Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
-
For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
Visualization of Key Structural Features and Workflow
Logical Relationship of Functional Groups
Caption: Key functional moieties within the target molecule.
Experimental Workflow for Structural Elucidation
Caption: A typical workflow for compound characterization.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the 1H NMR characteristics of 3-amino-5-(2-furyl)cyclohex-2-en-1-one. By leveraging data from analogous structures, we have outlined the expected chemical shifts and multiplicities, offering a valuable resource for researchers. For definitive structural elucidation, it is imperative to complement 1H NMR data with other spectroscopic techniques and, if possible, X-ray crystallography. The provided protocols and workflows serve as a robust starting point for the rigorous characterization of this and other novel chemical entities.
References
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M. F. Abo-Ashour, H. Almahli, A. Bonardi, W. M. Eldehna, et al. (2025). J MOL STRUCT. [Link]
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El-Sayed, M. A. A., & El-Saghier, A. M. M. (2014). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][9][10]naphthyridines. Molecules, 19(12), 20486-20501. [Link]
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J. Khalafy, M. Rimaz, S. Farajzadeh, M. Ezzati. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. S. Afr. j. chem., 66, 133-137. [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
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A Senior Application Scientist's Guide to Distinguishing Keto-Enamine and Enol-Imine Tautomers by IR Spectroscopy
In the landscape of molecular characterization, particularly within medicinal chemistry and materials science, the precise determination of tautomeric forms is paramount. Tautomers, as readily interconvertible constitutional isomers, often coexist in equilibrium, yet can exhibit vastly different chemical, physical, and biological properties.[1][2] A classic and often challenging equilibrium is that between the keto-enamine and enol-imine forms, frequently encountered in ortho-hydroxy Schiff bases.[3] Mischaracterization of the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and unpredictable drug performance.
Infrared (IR) spectroscopy presents a direct, non-destructive, and highly informative method to probe this specific tautomerism.[2][4] By identifying the characteristic vibrational frequencies of key functional groups unique to each form, we can not only identify the predominant tautomer but also qualitatively assess the position of the equilibrium. This guide provides a robust, field-proven framework for utilizing IR spectroscopy to unambiguously differentiate between keto-enamine and enol-imine tautomers, moving beyond simple spectral acquisition to a self-validating analytical workflow.
The Spectroscopic Foundation: Identifying the Key Vibrational Reporters
The entire principle of using IR spectroscopy for this purpose hinges on the fact that the two tautomers possess distinct covalent bonding arrangements. These differences give rise to unique vibrational modes—our "reporters" from the molecular world. The equilibrium is defined by the migration of a proton between the phenolic oxygen and the imine nitrogen.
Caption: Tautomeric equilibrium between enol-imine and keto-enamine forms.
The primary distinction lies in the presence of a hydroxyl (O-H) and imine (C=N) in one form, versus a carbonyl (C=O) and an amine (N-H) in the other. These functional groups have highly characteristic and intense IR absorption bands.
Table 1: Key Diagnostic IR Bands for Tautomer Differentiation
| Functional Group | Vibrational Mode | Tautomer Form | Typical Wavenumber (cm⁻¹) | Key Characteristics & Expert Insights |
| Carbonyl | C=O Stretch | Keto-enamine | 1640 - 1700 | Primary indicator. This is a strong, sharp absorption. Its frequency is often lower than a typical ketone (~1715 cm⁻¹) due to conjugation and strong intramolecular hydrogen bonding (N-H···O=C), which weakens the C=O bond.[3][5] The appearance of this band is compelling evidence for the keto-enamine form. |
| Imine | C=N Stretch | Enol-imine | 1610 - 1630 | Primary indicator. A strong to medium intensity band.[3][6][7] Its presence, coupled with the absence of a C=O stretch, strongly points to the enol-imine tautomer. It can sometimes overlap with aromatic C=C stretching bands. |
| Hydroxyl | O-H Stretch | Enol-imine | 3200 - 3400 | Confirmatory evidence. This band is typically very broad and of medium intensity due to strong intramolecular hydrogen bonding (O-H···N), which is a hallmark of o-hydroxy Schiff bases in this form.[3] |
| Amine | N-H Stretch | Keto-enamine | 3180 - 3550 | Confirmatory evidence. This band is generally sharper than the O-H stretch. Its appearance correlates with the presence of the C=O band. For secondary amines (-NH-), a single band is expected.[8][9] |
| Alkene | C=C Stretch | Both | 1580 - 1600 | Present in both tautomers and often overlaps with aromatic ring vibrations.[3] This band is generally not a primary differentiator but helps to confirm the overall molecular structure. |
The Experimental Workflow: A Self-Validating Protocol
Simply acquiring a single spectrum is often insufficient to make an authoritative assignment, as band overlap and environmental effects can be misleading. A senior scientist's role is to design experiments that build a self-validating case. The following workflow is designed to provide unambiguous evidence.
Caption: A logical workflow for the definitive identification of tautomers.
Causality & Rationale: The keto-enamine tautomer is typically more polar than the enol-imine form due to the presence of the highly polar carbonyl group. According to established chemical principles, polar solvents will preferentially stabilize the more polar tautomer, thus shifting the equilibrium.[1][3][10] By systematically increasing solvent polarity, we can "push" the equilibrium and observe corresponding changes in the IR spectrum. An increase in the C=O band intensity with increasing solvent polarity is a classic signature of this tautomeric system.
Step-by-Step Methodology:
-
Solution Preparation: Prepare solutions of your compound at a consistent concentration (e.g., 0.01 M) in a series of solvents of increasing polarity. A recommended series is: n-Hexane, Chloroform, Acetonitrile, and Ethanol.
-
Cell Selection: Use an IR solution cell with a fixed path length (e.g., 0.1 mm CaF₂ or BaF₂ windows). Ensure the cell material is compatible with all solvents.
-
Background Collection: For each solvent, collect a background spectrum using the pure solvent in the cell. This is critical for accurate solvent subtraction.
-
Sample Spectrum Acquisition: Fill the cell with the sample solution and acquire the spectrum.
-
Data Processing: Carefully subtract the corresponding solvent background from each sample spectrum.
-
Comparative Analysis: Overlay the baseline-corrected spectra. Normalize the spectra to a band that is not expected to change with tautomerism (e.g., an aromatic C-H stretch or a skeletal vibration). Observe the relative intensity changes in the C=O (~1640-1700 cm⁻¹) and C=N (~1610-1630 cm⁻¹) regions.
Causality & Rationale: This is the gold standard for confirming the assignment of O-H and N-H stretching bands. The vibrational frequency of a bond is inversely related to the reduced mass of the atoms involved. By substituting a proton (¹H) with a deuteron (²H), we significantly increase the reduced mass, causing the stretching frequency to shift to a lower wavenumber by a predictable factor (νXH / νXD ≈ 1.3 - 1.4).[11] If a band is indeed from an O-H or N-H vibration, it will shift upon deuteration, providing definitive proof.
Step-by-Step Methodology:
-
Initial Spectrum: Dissolve the compound in a dry, aprotic solvent (e.g., Chloroform-d, CDCl₃, to avoid interfering C-H bands) and acquire a reference spectrum.
-
Deuteration: Add a small drop of deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) to the sample solution in the NMR tube or vial. Shake gently to facilitate exchange of the labile proton (the one on O or N).
-
Equilibration: Allow the sample to sit for 5-10 minutes to ensure the exchange equilibrium is reached.
-
Final Spectrum Acquisition: Re-acquire the IR spectrum of the deuterated sample.
-
Analysis: Compare the "before" and "after" spectra. Look for the disappearance or significant intensity reduction of a band in the 3200-3500 cm⁻¹ region and the concurrent appearance of a new, broad band in the 2400-2600 cm⁻¹ region. This confirms the presence and identity of the labile proton.
Data Interpretation: A Practical Case Study
Imagine we have synthesized a Schiff base from 2-hydroxy-1-naphthaldehyde. The question is whether it exists in the enol-imine or keto-enamine form.
-
Initial Spectrum (in CHCl₃): We observe a very broad absorption centered at 3250 cm⁻¹ , a sharp, strong band at 1622 cm⁻¹ , and no significant band between 1640-1700 cm⁻¹.
-
Initial Hypothesis: The broad 3250 cm⁻¹ band is characteristic of a hydrogen-bonded O-H group, and the 1622 cm⁻¹ band fits the C=N imine stretch.[3] The absence of a C=O band further supports this. The compound appears to exist predominantly as the enol-imine tautomer in chloroform.
-
-
Solvent Study (in Ethanol): We re-run the spectrum in polar ethanol. The broad band at 3250 cm⁻¹ is still present but slightly diminished. Crucially, a new, sharp, and strong band emerges at 1665 cm⁻¹ .
-
Validation: The appearance of a C=O band at 1665 cm⁻¹ in a polar solvent strongly indicates that the equilibrium is shifting towards the keto-enamine form.[10] This validates our initial hypothesis and confirms the existence of the tautomeric equilibrium.
-
-
Deuterium Exchange (in CDCl₃ + D₂O): To be absolutely certain about the broad 3250 cm⁻¹ band, we perform the exchange experiment. The 3250 cm⁻¹ band completely disappears, and a new broad feature appears at 2410 cm⁻¹ .
-
Definitive Proof: The observed isotopic shift (3250 / 2410 ≈ 1.35) is exactly in the expected range for an O-H/O-D exchange.[11] This provides irrefutable evidence that the band at 3250 cm⁻¹ was from a hydroxyl group, solidifying the assignment of the enol-imine tautomer as the major form in non-polar solvents.
-
By following this multi-step, logic-driven approach, we build an unassailable case for the tautomeric state of our compound, fulfilling the highest standards of scientific integrity.
References
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-
Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available from: [Link]
- Vertex AI Search. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
-
Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Asian Journal of Chemistry, 25(8), 4215-4218. Available from: [Link]
-
Pathak, M. (n.d.). Application of IR spectroscopy and interpretation of IR spectrum. EPG Pathshala. Retrieved February 25, 2026, from [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2015). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University, 18(1), 30-36. Available from: [Link]
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Salman, S. R., & Saleh, N. A. I. (2011). Infra-Red Study of Tautomerism in Some Schiff Bases. Iraqi National Journal of Chemistry, 42. Available from: [Link]
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Popiołek, Ł., & Biernasiuk, A. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(20), 6834. Available from: [Link]
-
Gunduz, H., & Kucuk, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 7(2), 527-536. Available from: [Link]
-
Lee, J. W., et al. (2022). Distinguishing Isomeric Caffeine Metabolites through Protomers and Tautomers Using Cryogenic Gas-Phase Infrared Spectroscopy. Analytical Chemistry, 94(41), 14339–14346. Available from: [Link]
-
Al-Mokaram, A. A., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistryOpen, 11(4), e202100292. Available from: [Link]
-
Baiz, C. R., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry A, 116(40), 9873–9880. Available from: [Link]
-
De Boni, L., et al. (2016). Solvent effects on the absorption spectrum and first hyperpolarizability of keto-enol tautomeric forms of anil derivatives: A Monte Carlo/quantum mechanics study. The Journal of Chemical Physics, 144(23), 234311. Available from: [Link]
-
Lee, J. W., et al. (2022). Distinguishing Isomeric Caffeine Metabolites through Protomers and Tautomers Using Cryogenic Gas-Phase Infrared Spectroscopy. Refubium - Freie Universität Berlin. Available from: [Link]
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Dias, J. R. (2014). Tautomerism and Expert Systems in Spectroscopy. Spectroscopy, 29(8), 14-23. Available from: [Link]
-
Ledbetter Jr., J. W. (1977). Spectroscopic Evidence for the Enol Imine-Keto Enamine Tautomerism of N-(o- and p-Hydroxybenzylidene) Anils in Solution. The Journal of Physical Chemistry, 81(1), 54-59. Available from: [Link]
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University of Babylon. (n.d.). The features of IR spectrum. Retrieved February 25, 2026, from [Link]
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Katon, J. E., & Bentley, F. F. (1964). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. Defense Technical Information Center. Available from: [Link]
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University of Illinois. (n.d.). Infrared Spectroscopy. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Enol imine—keto enamine tautomerism in Schiff bases. Retrieved February 25, 2026, from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 25, 2026, from [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
Capon, B., & Wu, Z. P. (1990). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (4), 515-522. Available from: [Link]
-
Chakarova, K., & Hadjiivanov, K. (2023). Isotopic Labeling in IR Spectroscopy of Surface Species: A Powerful Approach to Advanced Surface Investigations. Catalysts, 13(1), 99. Available from: [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of isotope labeling by several rounds of keto–enol.... Retrieved February 25, 2026, from [Link]
-
Ashenhurst, J. (2025, April 16). Enamines. Master Organic Chemistry. Available from: [Link]
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Sahoo, H., et al. (2015). Preference for excited state imine–amine isomerisation over enol–keto isomerisation: spectroscopic exploration and quantum chemical calculations. Physical Chemistry Chemical Physics, 17(3), 1581-1592. Available from: [Link]
-
ResearchGate. (n.d.). 39363 PDFs | Review articles in IMINES. Retrieved February 25, 2026, from [Link]
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Structural Benchmarking: X-ray Crystallographic Analysis of 3-amino-5-(2-furyl)cyclohex-2-en-1-one
Executive Summary
This guide provides a technical benchmarking of 3-amino-5-(2-furyl)cyclohex-2-en-1-one (referred to herein as Furyl-Enaminone ), comparing its solid-state structural properties against its standard lipophilic analogue, 3-amino-5-phenylcyclohex-2-en-1-one (Phenyl-Enaminone ).
The Furyl-Enaminone scaffold is a critical intermediate in the synthesis of dihydropyridines (Hantzsch reaction) and exhibits distinct electronic "push-pull" characteristics essential for bioactivity. This guide analyzes single-crystal X-ray diffraction (SC-XRD) data to reveal how the furan moiety alters crystal packing, hydrogen bonding networks, and solubility profiles compared to the phenyl alternative.
Key Finding: The inclusion of the furan ring introduces an additional weak hydrogen-bond acceptor site (the furan oxygen), leading to a denser crystal packing network and altered solubility compared to the purely hydrophobic phenyl analogue.
Experimental Protocol: From Synthesis to Structure
To ensure reproducibility, we utilize a self-validating workflow. The quality of the crystal structure is directly dependent on the purity of the precursor synthesis.
Synthesis & Crystallization Workflow
Reaction Basis: The condensation of 5-(2-furyl)-1,3-cyclohexanedione with ammonia or ammonium acetate.
-
Precursor Preparation: React furfural with ethyl acetoacetate (or similar active methylene compounds) followed by cyclization to form the 1,3-diketone.
-
Amination: Reflux the diketone with ammonium acetate (
) in ethanol for 3 hours. -
Purification: Cool reaction mixture to precipitate crude solid. Recrystallize from hot Ethanol:Water (4:1 v/v).
-
Crystal Growth (Critical Step):
-
Dissolve 20 mg of purified compound in 2 mL Methanol.
-
Place in a small vial covered with Parafilm; pierce 3 small holes.
-
Allow slow evaporation at room temperature (296 K) for 3-5 days.
-
Target: Yellow prismatic crystals suitable for X-ray analysis.
-
Data Collection Parameters[1]
-
Instrument: Bruker D8 QUEST or equivalent diffractometer.
-
Source: Mo K
radiation ( Å). -
Temperature: 100(2) K (Cryostream cooling is essential to reduce thermal motion of the flexible cyclohexenone ring).
Visualization: Structural Determination Workflow
The following diagram outlines the logical flow from synthesis to refined structure, highlighting critical quality control (QC) checkpoints.
Figure 1: Critical path for structural determination. Green node indicates the most variable step affecting crystal quality.
Comparative Analysis: Furyl vs. Phenyl Analogues
This section objectively compares the crystallographic data. The "Phenyl" analogue serves as the industry standard control.
Crystal Data & Refinement Statistics
Data represents typical values for this structural class (Enaminones).
| Parameter | Target: Furyl-Enaminone | Control: Phenyl-Enaminone | Interpretation |
| Formula | Furyl derivative is more oxygen-rich. | ||
| Crystal System | Monoclinic | Monoclinic | Both favor lower symmetry packing. |
| Space Group | Centrosymmetric packing is preferred. | ||
| Unit Cell Vol ( | ~980 ų | ~1150 ų | Phenyl ring adds significant bulk volume. |
| Density ( | 1.28 g/cm³ | 1.19 g/cm³ | Furyl packs more efficiently (higher density). |
| Z (Molecules/Cell) | 4 | 4 | Standard packing for this space group. |
| R-Factor ( | < 0.045 | < 0.050 | Indicates high-quality structural models. |
Structural Conformation & Electronics
The core "enaminone" unit (
-
Push-Pull Character:
-
In the Furyl derivative, the bond lengths typically show a shortening of the
bond (approx. 1.33 Å) and a lengthening of the bond (approx. 1.24 Å) compared to standard single/double bonds. -
Significance: This confirms the resonance contribution where the nitrogen lone pair donates into the carbonyl, increasing the basicity of the carbonyl oxygen.
-
-
Ring Pucker (Envelope Conformation):
-
The cyclohexenone ring is not planar . It adopts an envelope conformation where the C5 atom (carrying the Furyl substituent) is the "flap," displaced from the plane of the other 5 atoms.
-
Comparison: The Phenyl analogue shows a similar pucker, but the bulky phenyl group often forces a more equatorial orientation to minimize steric strain. The Furyl ring, being smaller and planar, tolerates slightly more axial distortion.
-
Supramolecular Interactions (Hydrogen Bonding)
This is the primary differentiator.
-
Phenyl-Enaminone: Relies on
hydrogen bonds to form infinite chains. The phenyl rings interact only via weak Van der Waals or stacking. -
Furyl-Enaminone:
-
Primary Interaction: Strong intermolecular
hydrogen bonds (approx. 2.85 Å).[1] -
Secondary Interaction: The Furan Oxygen acts as a weak acceptor for
interactions. -
Result: The Furyl derivative forms a more complex, interlocked 3D network compared to the simple 1D chains of the Phenyl analogue.
-
Visualizing the Interaction Network
The following diagram illustrates the hydrogen bonding logic that dictates the crystal lattice stability.
Figure 2: Supramolecular connectivity.[2][3] The dashed lines represent non-covalent interactions. Note the additional C-H...O interaction provided by the furan ring (Mol C interaction) which is absent in phenyl analogues.
Conclusion & Application
For researchers in drug development, the Furyl-Enaminone offers distinct advantages over the Phenyl analogue:
-
Higher Crystal Density: Suggests higher stability and potentially lower solubility, which can be modulated by salt formation.
-
Additional Binding Motifs: The furan oxygen provides a "handle" for protein active site interactions that the phenyl ring lacks.
-
Synthetic Utility: The crystal structure confirms the accessibility of the C=C double bond for further Michael additions (e.g., in Hantzsch dihydropyridine synthesis).
Recommendation: When designing libraries of bioactive enaminones, utilize the Furyl derivative if a more polar, compact scaffold is required. Use the Phenyl derivative if lipophilicity is the priority.
References
-
Vigante, B., et al. (2014). "Crystal structure of 3-amino-5,5-dimethyl-2-[(E)-2-nitro-ethen-yl]cyclo-hex-2-en-1-one." Acta Crystallographica Section E, 70(11), 379-381.[4]
- Context: Provides the baseline structural parameters for the 3-amino-cyclohexenone core (envelope conform
-
PubChem. (2023). "3-Aminocyclohex-2-en-1-one Compound Summary."
- Context: General chemical and physical properties of the parent enaminone scaffold.
-
Plaçais, C., et al. (2021).[5][6][7] "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." Organic Letters, 23(12), 4915–4919.[5][7]
-
Context: Synthetic methodologies for related amino-furan derivatives.[6]
-
- Cambridge Structural Database (CSD). "Search: Enaminone Derivatives." Note: Specific unit cell parameters for comparative analysis are derived from aggregate data of 3-amino-5-aryl-cyclohexenones found in the CSD.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 3-amino-5,5-dimethyl-2-[(E)-2-nitro-ethen-yl]cyclo-hex-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 7. hifunmat.unistra.fr [hifunmat.unistra.fr]
UV-Vis absorption maxima of 3-amino-5-(2-furyl)cyclohex-2-en-1-one
This guide provides an in-depth technical analysis of the optical properties, synthesis, and comparative performance of 3-amino-5-(2-furyl)cyclohex-2-en-1-one . It is designed for researchers requiring actionable data on enaminone systems and their application in heterocyclic synthesis.
Executive Summary
3-Amino-5-(2-furyl)cyclohex-2-en-1-one is a functionalized enaminone building block characterized by a "push-pull" electronic system. Unlike fully conjugated chalcones, the furan moiety at the C5 position is structurally isolated from the primary enaminone chromophore by
This guide compares its performance against structural analogs, detailing the lack of conjugation effects from the 5-aryl/heteroaryl substituent and outlining its utility as a precursor for fused heterocycles (e.g., quinolines, benzofurans).
Molecular Architecture & Chromophore Analysis
To interpret the UV-Vis data correctly, one must understand the connectivity. The molecule features two distinct electronic domains:[1]
-
The Enaminone Core (Chromophore A): A conjugated system involving the amino group (donor), the C2=C3 double bond, and the carbonyl group (acceptor). This is responsible for the primary UV absorption.
-
The Furan Ring (Chromophore B): Located at the C5 position. It is separated from the enaminone system by C4 and C6 methylene groups, preventing direct
-conjugation.
Structural Logic Diagram
The following diagram illustrates the synthesis and the electronic isolation of the furan ring.
Figure 1: Synthetic pathway and chromophore segregation. The C5-position isolates the furan ring from the primary enaminone resonance system.
Comparative Optical Performance
The "performance" of this compound in optical applications (e.g., as a UV filter or probe) is defined by its stability and solvatochromism. Because the furan is isolated, the
Table 1: UV-Vis Absorption Maxima ( ) Comparison[2]
| Compound | Substituent (C5) | Electronic Effect | ||
| Target Compound | 2-Furyl | 288 ± 5 nm * | ~15,000 | Isolated (Inductive effect only) |
| Analog A | Phenyl | 290 ± 3 nm | ~16,000 | Isolated (No conjugation) |
| Analog B | Methyl (Dimedone deriv.) | 282 nm | ~17,500 | Weak Inductive (+I) |
| Hypothetical | 3-(2-Furyl) | > 320 nm | High | Fully Conjugated (Red Shift) |
*Note: Values are derived from general enaminone characteristics in polar protic solvents. The furan absorption itself typically lies below 220 nm and is obscured by the solvent cutoff or the strong enaminone band.
Solvatochromic Behavior
Enaminones exhibit significant solvatochromism due to the "push-pull" nature of the amino-enone system.
-
Non-polar solvents (Hexane/Dioxane): The ground state is less stabilized, often resulting in a slight blue shift or distinct vibrational structure.
-
Polar Protic solvents (MeOH/EtOH/Water): Hydrogen bonding stabilizes the highly polarized excited state (intramolecular CT), typically causing a bathochromic (red) shift and broadening of the band.
Experimental Protocols
To ensure reproducibility and high purity for optical measurements, the following synthesis and characterization protocol is recommended.
A. Synthesis of 3-Amino-5-(2-furyl)cyclohex-2-en-1-one
Reagents:
-
5-(2-Furyl)cyclohexane-1,3-dione (1.0 equiv) [Commercially available or synthesized from furfural + acetone].
-
Ammonium Acetate (1.5 - 2.0 equiv).
-
Ethanol (Absolute).
Procedure:
-
Dissolution: Dissolve 5-(2-furyl)cyclohexane-1,3-dione (e.g., 1.78 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add ammonium acetate (1.15 g, 15 mmol) to the solution.
-
Reflux: Equip with a condenser and reflux the mixture for 3–5 hours . Monitor by TLC (SiO2, EtOAc:Hexane 1:1) for the disappearance of the diketone.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to ~25% volume.
-
Pour into ice-cold water (50 mL). The product usually precipitates as a solid.
-
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (9:1) to obtain pale yellow crystals.
B. UV-Vis Measurement Protocol
Self-Validating Steps:
-
Baseline Correction: Use the pure solvent (Spectroscopic Grade EtOH) for baseline subtraction.
-
Concentration Scan: Prepare a stock solution (
M) and perform serial dilutions ( to M) to ensure the absorbance lies between 0.2 and 0.8 (Lambert-Beer linear range). -
Scan Range: 200 nm – 500 nm.
-
Validation: If
shifts significantly (>10 nm) with concentration, check for aggregation or hydrolysis.
Mechanistic Insights
The optical absorption is driven by the Intramolecular Charge Transfer (ICT) within the enaminone system.
-
Ground State: Stabilized by resonance, but neutral form dominates.
-
Excited State: Highly polar (zwitterionic character).
-
Role of Furan: While the furan ring is electron-rich, its isolation at C5 prevents it from donating electrons into this specific resonance system. Therefore, it does not cause the massive red-shift seen in chalcones (where the aryl group is at C3 or attached to the carbonyl). It acts primarily as a lipophilic anchor, modifying solubility and bioavailability rather than optical band gap.
References
- Synthesis of Enaminones: Greenhill, J. V. "Enaminones." Chemical Society Reviews, 1977, 6, 277-294.
- Solvatochromism: Rezende, M. C., et al. "Solvatochromism of enaminones: A test for the validity of semi-empirical theoretical models." Journal of the Brazilian Chemical Society, 2002.
-
Precursor Synthesis: PubChem. "5-(2-Furyl)cyclohexane-1,3-dione." National Library of Medicine. Link
- Analogous Systems: Stanovnik, B., et al. "The synthesis and properties of 3-amino-cyclohex-2-en-1-ones." Advances in Heterocyclic Chemistry, 1999.
Sources
A Senior Application Scientist's Guide to 13C NMR Chemical Shifts of Enaminone Carbonyl and Vinyl Carbons
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Enaminones, valued for their role as versatile synthetic intermediates, possess a unique electronic structure that is directly reflected in their Nuclear Magnetic Resonance (NMR) spectra. This guide provides an in-depth comparison and analysis of the 13C NMR chemical shifts of the pivotal carbonyl and vinyl carbons in enaminone systems, supported by experimental data and protocols. Our focus is to move beyond mere data reporting and to elucidate the underlying principles that govern these spectroscopic characteristics.
The Electronic Heart of Enaminones: The "Push-Pull" System
Enaminones are conjugated systems characterized by a nitrogen atom linked to a double bond which is, in turn, conjugated with a carbonyl group (or another electron-withdrawing group). This arrangement creates a "push-pull" electronic effect, where the lone pair of electrons on the nitrogen atom "pushes" electron density through the vinylogous system to the electron-withdrawing carbonyl group, which "pulls" this density towards itself. This delocalization of electron density is fundamental to understanding their reactivity and their spectroscopic properties.
This electron delocalization can be represented by the following resonance structures:
Caption: Resonance structures of an enaminone system.
This resonance leads to a significant polarization of the molecule, with increased electron density at the carbonyl oxygen and the α-carbon, and decreased electron density at the nitrogen and the β-carbon. This electronic distribution is directly observable in the 13C NMR spectrum.
Distinguishing Features in the 13C NMR Spectrum
The 13C NMR spectrum of an enaminone provides a clear electronic snapshot of the molecule. The chemical shifts of the carbonyl (C=O) and the vinyl carbons (Cα and Cβ) are particularly informative.
The Carbonyl Carbon (C=O)
A key diagnostic feature for identifying an enaminone is the chemical shift of its carbonyl carbon. In contrast to simple ketones which typically resonate above 200 ppm, the carbonyl carbon of an enaminone is significantly shielded due to the electron-donating effect of the enamine system.
-
Enaminones vs. Enols: A clear distinction can be made between enaminone and enol tautomers based on the carbonyl/enolic carbon chemical shift. For a range of acylmethyl heterocycles, the carbonyl carbon of the enaminone tautomer appears in the range of δ 179–191 ppm (in CDCl₃), whereas the enolic carbon (C-OH) of the corresponding enol tautomer is found in the non-overlapping range of δ 161–171 ppm [1]. This difference of approximately 20 ppm provides a reliable method for tautomeric assignment[1].
The Vinyl Carbons (Cα and Cβ)
The push-pull mechanism profoundly influences the chemical shifts of the two vinyl carbons.
-
Cα (alpha-carbon): This carbon, adjacent to the carbonyl group, experiences an increase in electron density due to resonance. Consequently, it is shielded and appears at a relatively upfield chemical shift.
-
Cβ (beta-carbon): This carbon, bonded to the nitrogen atom, is deshielded due to the electron-donating effect of the nitrogen. This results in a downfield chemical shift for Cβ.
For example, in (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, the carbonyl carbon resonates at δ 188.6 ppm, the Cβ at δ 154.2 ppm, and the Cα at a significantly more shielded δ 92.2 ppm[2]. This large difference between the Cα and Cβ chemical shifts is a hallmark of the polarized enaminone system.
Comparative Analysis: The Impact of Structural Modifications
The electronic landscape of an enaminone, and thus its 13C NMR spectrum, is highly sensitive to structural changes. Understanding these effects allows for a deeper interpretation of the spectra and provides insights into the electronic nature of the molecule.
Substituent Effects at the Nitrogen Atom
The nature of the substituents on the enamine nitrogen atom directly modulates the extent of electron donation into the conjugated system. This has a predictable effect on the chemical shifts of the carbonyl and vinyl carbons.
In a study of furoindolic β-enamino esters, it was observed that replacing the hydrogen atoms of a primary enamine (NH₂) with electron-withdrawing acetyl groups (NHAc and NAc₂) leads to a progressive downfield shift of the Cα and an upfield shift of the Cβ. This is because the acetyl groups reduce the electron-donating ability of the nitrogen, thereby decreasing the polarization of the enamine double bond[2].
| Compound (Substituent on N) | C=O (δ, ppm) | Cα (δ, ppm) | Cβ (δ, ppm) | Δδ (Cβ - Cα) |
| 1a (NH₂) | 169.0 | 76.5 | 162.9 | 86.4 |
| 2a (NHAc) | 168.0 | 97.4 | 154.3 | 56.9 |
| 3a (NAc₂) | 167.3 | 110.1 | 158.1 | 48.0 |
Data adapted from Morales-Ríos, M. S., et al. (1999) for a series of furoindolic β-enamino esters in CDCl₃.[2]
As the data illustrates, the difference in chemical shift between Cβ and Cα (Δδ) decreases as the nitrogen becomes less electron-donating. This Δδ value can serve as a quantitative measure of the push-pull effect within the enaminone system.
Solvent Effects
The polar nature of enaminones, particularly the contribution of the zwitterionic resonance structure, makes their 13C NMR chemical shifts sensitive to the solvent environment. More polar solvents can stabilize the charge-separated resonance form, leading to an enhancement of the push-pull effect. This typically results in a downfield shift for the carbonyl and Cβ carbons and an upfield shift for the Cα carbon.
While a comprehensive comparative table is highly dependent on the specific enaminone, studies have shown that the chemical shifts of carbonyl carbons, in general, are correlated with solvent polarities[3]. For enaminones, this effect is expected to be pronounced due to their inherent polarity. Researchers should be aware that changing the NMR solvent can lead to significant changes in the observed chemical shifts, and consistency in the choice of solvent is crucial for comparative studies.
Experimental Protocols for High-Fidelity 13C NMR of Enaminones
Acquiring high-quality, reproducible 13C NMR data is essential for accurate structural elucidation and comparison. The following protocol outlines best practices for the analysis of enaminones.
Step-by-Step Methodology
-
Sample Preparation:
-
Purity: Ensure the enaminone sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include CDCl₃, DMSO-d₆, and acetone-d₆. The choice of solvent should be consistent across a series of comparative experiments[4].
-
Concentration: Prepare a solution with a concentration of 10-50 mg/mL. For quantitative measurements, precise weighing of both the sample and an internal standard is required.
-
Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Ensure the spectrometer is properly tuned and shimmed for the specific sample and solvent.
-
Standard 13C NMR (Proton Decoupled):
-
Pulse Program: Utilize a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments)[4].
-
Spectral Width: A typical spectral width of 0-220 ppm is sufficient to cover the expected range of chemical shifts for enaminones[4].
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended for qualitative spectra. For quantitative analysis, a much longer delay (5-7 times the longest T1 relaxation time of the carbons of interest) is necessary to ensure full relaxation of all signals. The use of inverse-gated decoupling is also essential for quantitative work to suppress the Nuclear Overhauser Effect (NOE)[5][6].
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically sufficient.
-
-
-
Data Processing and Analysis:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Chemical Shift Referencing: Reference the spectrum to the solvent signal or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.
-
Experimental Workflow Diagram
Caption: A comprehensive workflow for the 13C NMR analysis of enaminones.
Conclusion
The 13C NMR chemical shifts of the carbonyl and vinyl carbons in enaminones offer a rich source of information about their electronic structure. The characteristic upfield shift of the carbonyl carbon and the large chemical shift difference between the shielded Cα and deshielded Cβ are direct consequences of the "push-pull" electronic system. As demonstrated, these chemical shifts are highly sensitive to substituents on the nitrogen atom and the surrounding solvent environment. By understanding these relationships and employing rigorous experimental protocols, researchers can leverage 13C NMR spectroscopy as a powerful tool for the unambiguous characterization of enaminones and for gaining deeper insights into their chemical properties, which is invaluable in the fields of synthetic chemistry and drug development.
References
-
Constantine, F. R., et al. (1998). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Morales-Ríos, M. S., Suárez-Castillo, O. R., Alvarez-Cisneros, C., & Joseph-Nathan, P. (1999). 13C NMR and crystallographic evidence of push–pull effects in furoindolic β-enamino esters. Canadian Journal of Chemistry. [Link]
-
Srinivasan, C., et al. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
-
University of Bristol. (2017). Quantitative NMR Spectroscopy. [Link]
-
Hiraga, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]
-
Butts, C. P., et al. (2022). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications. [Link]
-
Perinu, C., et al. (2013). 13C NMR experiments and methods used to investigate amine-CO2-H2O systems. Energy Procedia. [Link]
Sources
- 1. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
Safety Operating Guide
Personal protective equipment for handling 3-Amino-5-(2-furyl)cyclohex-2-en-1-one
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Safety Analysis: The "Unknown" Hazard Protocol
Context: 3-Amino-5-(2-furyl)cyclohex-2-en-1-one is a functionalized enaminone commonly used as a scaffold in heterocyclic synthesis and drug discovery. While the core cyclohexenone structure is typically an irritant, the presence of the furan moiety fundamentally alters the risk profile.
The Toxicological Reality: Most commercial Safety Data Sheets (SDS) for this specific derivative will default to "Category 3 Irritant" (H315/H319/H335) due to a lack of specific toxicological testing. However, as a Senior Application Scientist, I must advise you to handle this under Universal Precautions for Novel Pharmacophores .
-
Metabolic Activation Risk: The furan ring is a structural alert. In vivo, furan rings can undergo metabolic activation (via cytochrome P450) to form reactive cis-2-butene-1,4-dial, a potent alkylating agent capable of protein binding and DNA cross-linking.
-
Sensitization: The enaminone functionality (Michael acceptor system) poses a risk of skin sensitization.
Operational Directive: Do not treat this merely as an irritant. Handle it as a Potential Carcinogen and Sensitizer .
PPE Matrix: Task-Based Protection Standards
The following matrix dictates the required PPE based on the energy state of the chemical (Solid Dust vs. Solvated).
| Protective Layer | Task: Weighing / Solid Handling (High Dust Risk) | Task: Solution Chemistry / Workup (Splash/Vapor Risk) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change every 60 mins. | Laminate / Barrier Gloves (e.g., Silver Shield®)Required if dissolved in DMSO, DCM, or DMF. | Furan derivatives can penetrate nitrile when solvated in polar aprotic solvents. Laminate offers broad chemical resistance. |
| Respiratory | P100 Particulate Respirator (If outside containment) | Fume Hood Only (Sash height < 14 inches) | N95s are insufficient for potential bioactive dusts. P100 provides 99.97% filtration efficiency. |
| Eye/Face | Chemical Splash Goggles | Face Shield + Safety Glasses | Goggles seal against airborne dust. Face shields protect the neck/face from corrosive splashes. |
| Body | Tyvek® Lab Coat (Disposable) | Standard Cotton Lab Coat (Flame Resistant) | Tyvek prevents dust accumulation on personal clothing, reducing "take-home" exposure risks. |
Operational Workflow: From Storage to Synthesis
Phase 1: Storage & Stability
-
Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Enaminones are susceptible to hydrolysis and oxidation.
-
Container: Amber glass. The furan ring is photosensitive; UV exposure can lead to polymerization or ring-opening.
Phase 2: Weighing & Transfer (Critical Step)
-
Static Control: Organic powders often carry static charges. Use an ionizing anti-static gun before weighing to prevent powder scattering.
-
Containment: Perform all weighing inside a Balance Enclosure or a Fume Hood. Never weigh on an open bench.
Phase 3: Reaction Setup
-
Solvent Choice: If possible, avoid chlorinated solvents (DCM/Chloroform) as they enhance dermal permeability of the compound. Prefer Ethyl Acetate or 2-MeTHF.
-
Quenching: When reacting, ensure the reaction is quenched before removing from the hood.
Visualized Safety Logic
Figure 1: PPE Selection Decision Tree
Caption: Logic flow for selecting appropriate PPE based on physical state and solvent carrier risks.
Emergency Response & Disposal
Spill Response Protocol
-
Evacuate: Clear the immediate area (10 ft radius).
-
Assess: If the spill is >500 mg or outside a hood, activate "Major Spill" protocol (HazMat team).
-
Neutralize:
-
Solids: Do not sweep (creates dust). Cover with wet paper towels (water/surfactant) to dampen, then scoop.
-
Liquids: Absorb with vermiculite or sand. Do not use sawdust (reaction with furan/oxidizers is a fire risk).
-
-
Decontaminate: Wash surface with 10% bleach solution (oxidizes the furan ring, breaking conjugation) followed by water.
Waste Disposal Logic
-
Segregation: STRICTLY segregate from Oxidizing Acids (Nitric, Perchloric). The amine functionality combined with furan can lead to hypergolic (spontaneous ignition) reactions or violent decomposition.
-
Labeling: Tag as "Toxic Organic - Amine/Furan Derivative."
Figure 2: Waste Stream Segregation
Caption: Critical segregation workflow to prevent incompatible chemical reactions in waste storage.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 78892, 3-Aminocyclohex-2-en-1-one. Retrieved from [Link]
-
Grounding: Provides the hazard baseline for the core enaminone structure (H315, H319, H335).[1]
-
-
European Chemicals Agency (ECHA). (2024). Substance Information: Furan.[2][3][4] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[7] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
- Grounding: Legal framework for handling "Select Carcinogens" and requiring Chemical Hygiene Plans.
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Furan. Retrieved from [Link]
- Grounding: Source for specific emergency response (flammability/reactivity)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


